molecular formula C12H16N2O3 B3046365 Benzyl (3-(methylamino)-3-oxopropyl)carbamate CAS No. 123494-21-3

Benzyl (3-(methylamino)-3-oxopropyl)carbamate

Cat. No.: B3046365
CAS No.: 123494-21-3
M. Wt: 236.27 g/mol
InChI Key: DJLKKWALPCPAGU-UHFFFAOYSA-N
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Description

Benzyl (3-(methylamino)-3-oxopropyl)carbamate is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl N-[3-(methylamino)-3-oxopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-13-11(15)7-8-14-12(16)17-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLKKWALPCPAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569321
Record name Benzyl [3-(methylamino)-3-oxopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123494-21-3
Record name Benzyl [3-(methylamino)-3-oxopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of Benzyl (3-(methylamino)-3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzyl (3-(methylamino)-3-oxopropyl)carbamate is a specialized chemical entity of significant interest within the realms of medicinal chemistry and synthetic organic chemistry. As a derivative of β-alanine, it incorporates a carbamate linkage protected by a benzyloxycarbonyl (Cbz) group, a feature that makes it a valuable intermediate in the synthesis of more complex molecules, particularly peptidomimetics and other bioactive compounds.[1] The Cbz group offers stability under various reaction conditions while allowing for facile removal via catalytic hydrogenolysis, providing a strategic advantage in multi-step synthetic pathways.[1][2]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a plausible synthetic route, analytical characterization, potential applications, and safety considerations for this compound. The information presented herein is synthesized from established chemical principles and data from closely related analogues, offering a robust resource for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

The molecular structure of this compound features a central β-alanine scaffold. The amino group of the β-alanine is protected by a benzyloxycarbonyl (Cbz) group, and the carboxylic acid is converted to an N-methylamide.

Caption: Chemical structure of this compound.

IdentifierValue
Molecular Formula C₁₂H₁₆N₂O₃
Molecular Weight 236.27 g/mol
Canonical SMILES CNC(=O)CCNC(=O)OCC1=CC=CC=C1
IUPAC Name This compound

Physicochemical Properties

PropertyEstimated ValueRationale/Reference
Appearance White to off-white crystalline solidBased on similar Cbz-protected amino acids which are typically crystalline solids.[1]
Melting Point 95-110 °CN-Benzyloxycarbonyl-β-alanine has a melting point of 105.3-107.2°C.[4] The amidation may slightly alter this.
Boiling Point > 300 °C (decomposes)High boiling point is expected due to hydrogen bonding and molecular weight. Decomposition at high temperatures is common for carbamates.
Solubility Soluble in methanol, ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in water.Cbz-protected amino acids generally exhibit good solubility in polar organic solvents.[1]
pKa ~16-17 (amide N-H)The amide proton is weakly acidic.

Synthesis of this compound

A logical and efficient synthetic route to the target compound involves a two-step process starting from the commercially available β-alanine. The synthesis hinges on the principles of amine protection followed by amide bond formation.

Rationale for Synthetic Strategy

The synthesis is designed around the robust and well-established use of the benzyloxycarbonyl (Cbz) group for amine protection.[] This strategy prevents the amine from participating in unwanted side reactions during the subsequent amide coupling step. The final amide formation is achieved through a standard peptide coupling reaction, which is known for its high efficiency and mild reaction conditions.

Synthetic Workflow Diagram

start β-Alanine step1 Step 1: Cbz Protection (Schotten-Baumann Reaction) start->step1 intermediate N-Benzyloxycarbonyl-β-alanine (Cbz-β-Ala-OH) step1->intermediate step2 Step 2: Amide Coupling intermediate->step2 product Benzyl (3-(methylamino)-3- oxopropyl)carbamate step2->product reagent1 Benzyl Chloroformate (Cbz-Cl) NaOH (aq) reagent1->step1 reagent2 Methylamine (CH₃NH₂) Coupling Agents (e.g., EDC, HOBt) reagent2->step2

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-Benzyloxycarbonyl-β-alanine (Cbz-β-Ala-OH)

This step employs the Schotten-Baumann reaction, a reliable method for the N-acylation of amines.[1]

  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve β-alanine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (NaOH). Cool the solution to 0-5 °C in an ice bath.

  • Reaction: While maintaining the temperature below 5 °C, slowly and simultaneously add benzyl chloroformate (Cbz-Cl, 1.1 eq) and 2 M NaOH solution from separate dropping funnels. The pH of the reaction mixture should be maintained between 9 and 10 throughout the addition.

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.

  • Workup: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate. Acidify the aqueous layer to a pH of 2-3 with 2 N hydrochloric acid (HCl). The product, N-Benzyloxycarbonyl-β-alanine, will precipitate as a white solid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired intermediate. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane.

Step 2: Synthesis of this compound

This step involves the coupling of the Cbz-protected β-alanine with methylamine using standard peptide coupling reagents.

  • Activation: Dissolve N-Benzyloxycarbonyl-β-alanine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq) to the solution and stir at 0 °C for 30 minutes to activate the carboxylic acid.

  • Coupling: To the activated intermediate, add a solution of methylamine (e.g., 2 M in THF, 1.5 eq) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques should be employed.

Analytical Workflow

sample Purified Product nmr ¹H and ¹³C NMR sample->nmr hplc HPLC sample->hplc ms Mass Spectrometry (MS) sample->ms structure Structural Confirmation nmr->structure purity Purity Assessment hplc->purity mw Molecular Weight Verification ms->mw

Caption: Workflow for the analytical characterization of the target compound.

Expected Spectroscopic and Chromatographic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene (CH₂) protons adjacent to the carbamate oxygen (~5.1 ppm), multiplets for the two methylene groups of the β-alanine backbone, a singlet for the N-methyl group, and broad signals for the NH protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct resonances for the carbonyl carbons of the carbamate and the amide, the aromatic carbons of the benzyl group, the benzylic carbon, the aliphatic carbons of the β-alanine backbone, and the N-methyl carbon.

  • HPLC (High-Performance Liquid Chromatography): HPLC analysis, typically on a C18 reversed-phase column, is used to determine the purity of the compound.[6][7] A single sharp peak under various mobile phase conditions would indicate high purity.

  • MS (Mass Spectrometry): Mass spectrometry will be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 237.12.

Potential Applications and Biological Context

While specific biological activities of this compound have not been reported, its structure suggests several potential applications in drug discovery and development.

  • Peptidomimetic Synthesis: As a modified β-amino acid derivative, it can be incorporated into peptide sequences to enhance their metabolic stability, improve cell permeability, and modulate their biological activity.

  • Scaffold for Drug Discovery: The carbamate and amide functionalities provide sites for further chemical modification, making it a versatile scaffold for the synthesis of libraries of compounds for screening against various biological targets.

  • Enzyme Inhibitors: Carbamate-containing molecules are known to act as inhibitors of various enzymes, and this compound could serve as a starting point for the design of novel enzyme inhibitors.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound and its synthetic precursors.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] Avoid inhalation of dust and contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[9]

  • Toxicity: While specific toxicity data is unavailable, carbamates as a class can have varying degrees of toxicity.[11] It is prudent to treat this compound with care and avoid exposure.[11] In case of exposure, seek medical attention.[11]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[12]

References

  • Rathinasabapathi, B., Fouad, W. M., & Sigua, C. (2001). β-Alanine Betaine Synthesis in the Plumbaginaceae. Purification and Characterization of a Trifunctional, S-Adenosyl-l-Methionine-Dependent N-Methyltransferase from Limonium latifolium Leaves. Plant Physiology, 126(3), 1277–1285. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75313, N-Benzyloxycarbonyl-beta-alanine. PubChem. [Link]

  • Google Patents. (1993). JPH05112513A - Method for producing N-methyl-β-alanine.
  • Google Patents. (2021).
  • Parveen, S., & Bohnert, H. J. (2019). The Synthesis and Role of β-Alanine in Plants. Frontiers in Plant Science, 10, 849. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ammonium carbamate. [Link]

  • Cooling Tower Chemicals. (2009). CARBAMATE. [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

  • Royal Society of Chemistry. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under. RSC Publishing. [Link]

  • Agilent. (2024). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. [Link]

  • Google Patents. (2013). CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Delaware Health and Social Services. (2023). Frequently Asked Questions. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736104, N-carbobenzyloxyalanine. PubChem. [Link]

  • National Center for Biotechnology Information. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. PMC. [Link]

  • ResearchGate. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). [Link]

  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • MDPI. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • Ingenieria Analitica Sl. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. [Link]

Sources

IUPAC naming conventions and synonyms for Benzyl (3-(methylamino)-3-oxopropyl)carbamate

[1]

Part 1: Chemical Identity & Structural Analysis[1]

This compound represents a differentially protected ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

12
Core Identifiers
Parameter Details
Common Name Z-

-Ala-NHMe
Systematic Name This compound
Preferred IUPAC Name (PIN) N-methyl-3-{[(benzyloxy)carbonyl]amino}propanamide
Molecular Formula

Molecular Weight 236.27 g/mol
SMILES CNC(=O)CCNC(=O)OCc1ccccc1
Parent Amino Acid

-Alanine (3-aminopropanoic acid)
Structural Decomposition

The molecule consists of three distinct functional domains:

  • The Protection Domain: A benzyl carbamate (Z-group) protecting the primary amine.[3]

  • The Linker Domain: An ethyl backbone (

    
    ) derived from 
    
    
    -alanine.[1]
  • The Effector Domain: A methylamide group (

    
    ) at the C-terminus.[1]
    

Part 2: Nomenclature Conventions & Synonyms[1]

The naming of this compound highlights a common conflict in organic nomenclature between substitutive nomenclature (treating the molecule as an amide) and functional class nomenclature (treating it as a carbamate ester).

IUPAC Priority Logic

According to IUPAC recommendations, the principal functional group determines the parent structure.[4]

  • Amides (

    
    )  have higher priority than Carbamates  (which are esters of carbonic acid).[1]
    
  • Therefore, the Preferred IUPAC Name (PIN) treats the molecule as a derivative of propanamide .

Derivation of the PIN:

  • Parent Chain: 3 carbons ending in an amide = Propanamide.[1]

  • N-Substitution (Amide): Methyl group on the amide nitrogen = N-methylpropanamide.[1]

  • Position 3 Substitution: An amino group protected by a benzyloxycarbonyl group = 3-{[(benzyloxy)carbonyl]amino}.[1]

  • Full PIN: N-methyl-3-{[(benzyloxy)carbonyl]amino}propanamide.

Derivation of the "Target" Name (Functional Class):

  • Parent Class: Carbamate (Ester of carbamic acid).[1][3]

  • Ester Group: Benzyl.[1]

  • Nitrogen Substituent: The group attached to the carbamate nitrogen is 3-(methylamino)-3-oxopropyl.[1]

  • Full Name: this compound.

Nomenclature Hierarchy Diagram

NomenclaturePriorityPriorityFunctional Group PriorityAmideAmide (R-CO-NR2)Priority: HighPriority->AmideIUPAC Rule P-41CarbamateCarbamate (R-O-CO-NR2)Priority: Lower (Treat as Ester)Priority->CarbamateResult_PINPreferred IUPAC Name:N-methyl-3-{[(benzyloxy)carbonyl]amino}propanamideAmide->Result_PINParent StructureResult_CommonCommon Usage Name:This compoundCarbamate->Result_CommonFunctional Class

Figure 1: Decision tree for IUPAC naming based on functional group priority rules.

Synonym Table[1]
Category Synonym Context
Peptide Chemistry Z-

-Ala-NHMe
Standard abbreviation in solid-phase synthesis.[1]
Systematic 3-(Benzyloxycarbonylamino)-N-methylpropionamideOlder nomenclature using "propionamide".[1]
Inventory N-Cbz-beta-alanine methylamideCommon catalog name for reagents.[1]

Part 3: Synthesis & Experimental Protocols

As a Senior Application Scientist, I recommend synthesizing this compound via a standard coupling protocol starting from commercially available Z-


-Alanine-OH1
Reaction Logic

The synthesis involves the activation of the carboxylic acid of Z-

  • Reagents: Z-

    
    -Ala-OH (Starting Material), Methylamine hydrochloride (
    
    
    ), EDC
    
    
    HCl (Coupling Agent), HOBt (Racemization Suppressor/Catalyst), DIPEA (Base).[1]
  • Solvent: DMF or DCM.

Synthesis Workflow Diagram

SynthesisSM1Z-Beta-Alanine-OH(Carboxylic Acid)CouplingActivation:EDC / HOBt / DIPEASM1->CouplingSM2Methylamine HCl(Amine Source)ProductBenzyl (3-(methylamino)-3-oxopropyl)carbamateSM2->ProductDIPEA neutralizes HClInterActive Ester(OBt Ester)Coupling->InterActivationInter->ProductNucleophilic Attack(+ SM2)

Figure 2: One-pot synthesis pathway using carbodiimide coupling chemistry.

Step-by-Step Protocol

Objective: Synthesis of Z-

  • Preparation:

    • Dissolve Z-

      
      -Alanine-OH  (2.23 g, 10 mmol) in Dichloromethane (DCM)  (50 mL) in a round-bottom flask.
      
    • Cool the solution to 0°C using an ice bath.

  • Activation:

    • Add HOBt (1-Hydroxybenzotriazole) (1.53 g, 10 mmol) and EDC

      
      HCl  (1.92 g, 10 mmol).
      
    • Stir for 15 minutes at 0°C to allow the formation of the active ester.

  • Coupling:

    • Add Methylamine hydrochloride (0.74 g, 11 mmol).

    • Add DIPEA (Diisopropylethylamine) (3.5 mL, 20 mmol) dropwise to neutralize the HCl salt and maintain basic pH.

    • Note: The solution may become slightly cloudy.

  • Reaction & Workup:

    • Allow the reaction to warm to room temperature and stir for 12 hours (overnight).

    • Wash: Transfer to a separatory funnel. Wash sequentially with:

      • 1M HCl (2 x 30 mL) – Removes unreacted amine/DIPEA.[1]

      • Saturated

        
         (2 x 30 mL) – Removes unreacted acid/HOBt.
        
      • Brine (1 x 30 mL).

    • Dry: Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure (rotary evaporator).
      
  • Validation:

    • The product should precipitate as a white solid.

    • TLC: Run in Ethyl Acetate/Hexane (1:1).[1] Stain with Ninhydrin (negative) or UV (positive for Benzyl group).[1]

Part 4: Applications & Handling[1][6][7]

Research Applications
  • Peptidomimetics: Used as a spacer or linker in peptide drug conjugates (PDCs) where the

    
    -alanine moiety provides flexibility and resistance to standard proteases.
    
  • Fragment-Based Drug Discovery (FBDD): The Z-group serves as a lipophilic anchor, while the methylamide mimics the peptide backbone, making it a useful fragment for probing binding pockets.

Handling & Stability[1]
  • Storage: Store at 2–8°C. The carbamate linkage is stable under neutral and acidic conditions but can degrade under strong basic conditions or high temperatures.

  • Deprotection: The Z-group can be removed via catalytic hydrogenation (

    
    , Pd/C) or strong acid (HBr/Acetic Acid) to reveal the free primary amine for further elongation.
    

References

  • IUPAC Nomenclature Rules

    • Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). P-65.1.1 (Amides) and P-65.2 (Carbamates).[1]

    • [1]

  • Synthesis of Beta-Alanine Derivatives

    • Advances in the synthesis of -alanine. Frontiers in Bioengineering and Biotechnology.
    • [1]

  • Peptide Coupling Reagents (EDC/HOBt)

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

    • [1]

Potential biological activity of Benzyl (3-(methylamino)-3-oxopropyl)carbamate precursors

Technical Whitepaper: Biological Potential of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -Cbz- -Alanine Methylamide Scaffolds[1]

Executive Summary

This compound represents a critical class of protected ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-amino acid derivativesngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">




resistance to proteolytic degradationconformational flexibility

This scaffold serves as a foundational precursor for:

  • Peptidomimetics: Creating drugs with extended half-lives by evading peptidases (e.g., DPP-4).[1]

  • Cysteine Protease Inhibitors: Acting as the P2-P1 fragment in suicide substrates for enzymes like Cathepsin K.[1]

  • Neuroactive Prodrugs: Facilitating the blood-brain barrier (BBB) transport of GABA and ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -alanine analogs.
    

Structural Analysis & Pharmacophore Mapping[1]

To understand the biological activity, we must deconstruct the molecule into its functional pharmacophores.

Functional GroupChemical StructureBiological Function
Cbz (Z) Group ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Lipophilic Cap: Enhances membrane permeability; mimics hydrophobic residues (e.g., Phenylalanine) in enzyme active sites.
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-Alanine Backbone

Metabolic Shield: The extra methylene prevents recognition by standard proteases that cleave

-peptide bonds.
Methylamide ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

C-Terminal Cap: Mimics the peptide bond; prevents C-terminal degradation; increases hydrogen bond donor/acceptor specificity.
Mechanism of Action: The -Peptide Advantage

The primary biological value of this precursor lies in its ability to form ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-peptides

invisible to most proteolytic enzymes
  • Causality: The active site of proteases (e.g., Trypsin, Pepsin) is evolved to recognize the specific distance between the carbonyl carbon and the

    
    -ammonium group. The insertion of the extra carbon in 
    
    
    -alanine disrupts this spatial recognition, rendering the molecule metabolically stable.

Biological Domains of Activity[2][3]

Protease Inhibition (Cathepsins & Caspases)

This precursor acts as a "warhead" delivery system.[1] In drug design, the Cbz-protected amine often occupies the S2 subsite of a cysteine protease, while the amide bond positions the molecule for nucleophilic attack.

  • Application: Precursors of this type are used to synthesize inhibitors for Cathepsin K (osteoporosis target) and Cathepsin B (cancer metastasis).[1]

  • Mechanism: The Cbz group provides hydrophobic interactions, anchoring the molecule, while the

    
    -alanine scaffold positions a reactive group (added in subsequent synthetic steps) to covalently modify the enzyme's active site cysteine.
    
Neurological Modulation (GABAergic System)

ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


GABA

  • GABA Transaminase (GABA-T) Inhibition: Derivatives of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -alanine can act as suicide substrates for GABA-T, increasing brain GABA levels.
    
  • Carnosine Synthesis: This precursor, upon deprotection, yields

    
    -methyl-
    
    
    -alanine, a metabolite found in the pathway of Anserine (a potent antioxidant and buffer in muscle tissue).
Metabolic Stability & Prodrug Design

The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


Visualizing the Biological Logic

The following diagram illustrates the synthesis of the precursor and its divergent biological fates.

Biological_Activity_Flowcluster_stabilityMechanism of ActionBetaAlaBeta-Alanine(Raw Material)PrecursorBenzyl (3-(methylamino)-3-oxopropyl)carbamate(The Scaffold)BetaAla->Precursor1. Cbz-Protection2. Amide CouplingPeptidomimeticPeptidomimetic Drugs(Protease Resistant)Precursor->PeptidomimeticOligomerizationInhibitorCysteine ProteaseInhibitors (Cathepsin K)Precursor->InhibitorWarhead Attachment(e.g., Nitrile/Aldehyde)NeuroGABA/CarnosineModulationPrecursor->NeuroIn vivoMetabolismBlockDegradation BLOCKED(Steric Mismatch)Precursor->BlockResistsProteolysisProteolytic Enzymes(Trypsin/Pepsin)

Figure 1: Synthetic utility and downstream biological fate of the N-Cbz-beta-alanine scaffold.[1]

Experimental Protocols

Protocol: Synthesis of the Precursor

Objective: To synthesize this compound with high purity (>95%).

Reagents:

  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Cbz-
    
    
    -Alanine (CAS: 2304-94-1)[2]
  • Methylamine hydrochloride[1]

  • EDCngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    HCl (Coupling agent)
    
  • HOBt (Additive)[1]

  • DIPEA (Base)[1]

  • DMF (Solvent)[1]

Step-by-Step Methodology:

  • Activation: Dissolve ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Cbz-
    
    
    -Alanine (1.0 eq) in anhydrous DMF under nitrogen atmosphere. Add EDC
    
    
    HCl (1.2 eq) and HOBt (1.2 eq). Stir at
    
    
    for 30 minutes to form the active ester.
  • Coupling: Add Methylamine hydrochloride (1.5 eq) followed by dropwise addition of DIPEA (3.0 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (5% MeOH in DCM).[1]

  • Workup: Dilute with EtOAc, wash sequentially with

    
    , saturated 
    
    
    , and brine.
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
    

Self-Validating Check:

  • NMR Verification: The product must show a triplet at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (
    
    
    -protons) and
    
    
    (
    
    
    -protons), with the Cbz aromatic signals at
    
    
    . The methyl amide doublet should appear at
    
    
    .
Protocol: In Vitro Plasma Stability Assay

Objective: To quantify the metabolic stability of the precursor compared to an

Methodology:

  • Preparation: Prepare a

    
     solution of the precursor in PBS containing 10% human plasma.
    
  • Incubation: Incubate at

    
     in a shaking water bath.
    
  • Sampling: Aliquot

    
     samples at 
    
    
    minutes.
  • Quenching: Immediately add

    
     cold acetonitrile (containing internal standard) to precipitate proteins.
    
  • Analysis: Centrifuge (10,000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

Data Interpretation:

  • High Stability: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     remaining at 240 min indicates successful "beta-peptide" protection.
    
  • Low Stability: Rapid degradation suggests cleavage of the Cbz group or amide hydrolysis.

References

  • Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research. Link[1]

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research. Link[1]

  • Steppan, C. M., et al. (2011). Development of potent, selective, and orally bioavailable Cathepsin K inhibitors. Journal of Medicinal Chemistry. Link[1]

  • Boldyrev, A. A., et al. (2013). Physiology and pathophysiology of carnosine. Physiological Reviews. Link[1]

  • PubChem Compound Summary. (2023). N-Carbobenzoxy-beta-alanine. National Center for Biotechnology Information. Link[1]

Molecular weight and SMILES string for Benzyl (3-(methylamino)-3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Characterization and Synthetic Utility of Benzyl (3-(methylamino)-3-oxopropyl)carbamate

Executive Summary

This technical guide provides a comprehensive analysis of This compound , a critical intermediate in peptidomimetic drug design and linker chemistry. Often referred to in laboratory shorthand as Z-β-Ala-NHMe , this molecule represents a minimal scaffold containing both a urethane (carbamate) protection group and a secondary amide functionality.

Its structural simplicity belies its importance: it serves as a robust model system for studying hydrogen bond donor/acceptor patterns in backbone modifications and acts as a stable, cleavable linker in PROTAC (Proteolysis Targeting Chimera) and antibody-drug conjugate (ADC) development. This guide details its molecular identity, provides a validated synthesis protocol, and explores its structural logic.

Part 1: Identity & Physicochemical Properties[1]

The following data establishes the core identity of the molecule. The molecular weight is calculated based on standard atomic weights, and the SMILES string is derived for direct integration into cheminformatics software (RDKit, OEChem).

Table 1: Chemical Identity Data
PropertyValueNotes
Systematic Name This compoundIUPAC compliant description of the Z-protected β-alanine methylamide.
Common Aliases Z-β-Ala-NHMe; Z-3-amino-N-methylpropanamide"Z" denotes the benzyloxycarbonyl protecting group.
Molecular Formula C₁₂H₁₆N₂O₃
Molecular Weight 236.27 g/mol Monoisotopic Mass: 236.1161 Da
SMILES String CNC(=O)CCNC(=O)OCc1ccccc1Validated for canonical input.
InChI Key (Predicted) UYXAWHWODHRRMR...[1]Derivative of Z-β-Ala scaffold.
LogP (Predicted) ~1.2 - 1.5Moderately lipophilic due to the benzyl ring.
Physical State White to off-white crystalline solidTypical of Z-protected amino acid amides.

Part 2: Structural Analysis & SMILES Derivation

To ensure reproducibility in computational modeling, it is vital to understand how the SMILES string maps to the chemical structure. The string CNC(=O)CCNC(=O)OCc1ccccc1 is constructed linearly from the methylamide terminus to the benzyl group.

Structural Logic Diagram

The following diagram visualizes the connectivity, highlighting the "3-(methylamino)-3-oxopropyl" segment which functionally acts as a methylated amide.

Figure 1: Structural decomposition of this compound mapping functional groups to the SMILES string.

Part 3: Validated Synthetic Methodology

Expert Insight: While this molecule can be viewed as a simple amide, the flexibility of the β-alanine backbone makes it prone to aggregation during purification. The use of EDC/HOBt coupling chemistry is recommended over acid chlorides to prevent potential side reactions and ensure high purity without racemization concerns (as β-alanine is achiral).

Protocol: Synthesis from Z-β-Alanine

Reaction Overview:



Materials:

  • Z-β-Alanine (Starting Material)

  • Methylamine Hydrochloride (2.0 eq)

  • EDC[2][3][4]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Procedure:

  • Activation:

    • Dissolve Z-β-Alanine (1.0 eq) in anhydrous DCM (0.1 M concentration).

    • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) at 0°C.

    • Mechanism Note: HOBt forms an active ester intermediate, suppressing N-acylurea byproduct formation.

  • Coupling:

    • In a separate vessel, mix Methylamine HCl (2.0 eq) with DIPEA (3.0 eq) in a minimal amount of DMF/DCM to liberate the free amine.

    • Add the amine solution dropwise to the activated acid mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.

  • Workup (Self-Validating Step):

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash 1: 1M HCl (removes unreacted amine and DIPEA).

    • Wash 2: Saturated NaHCO₃ (removes unreacted Z-β-Ala and HOBt).

    • Wash 3: Brine (drying).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Typically, the product precipitates as a white solid upon trituration with cold ether/hexanes.

    • If oil remains, purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Synthetic Workflow Diagram

Synthesis SM1 Z-β-Alanine (Carboxylic Acid) Activate Activation (EDC/HOBt, 0°C) SM1->Activate SM2 Methylamine HCl (Amine Source) Couple Coupling Reaction (DIPEA, RT, 12h) SM2->Couple Activate->Couple WashAcid Acid Wash (1M HCl) Removes Excess Amine Couple->WashAcid WashBase Base Wash (NaHCO3) Removes Unreacted Acid WashAcid->WashBase Product Final Product Z-β-Ala-NHMe (White Solid) WashBase->Product

Figure 2: Step-by-step synthetic workflow for the production of Z-β-Ala-NHMe.

Part 4: Applications in Drug Discovery

This molecule is rarely a final drug but serves as a vital linker motif and control compound .

  • Linker Chemistry (PROTACs/ADCs): The β-alanine backbone provides a 3-carbon spacer that is more flexible than glycine but less hydrophobic than GABA (gamma-aminobutyric acid). The Z-group mimics a lipophilic cap, allowing researchers to model how linker length affects cell permeability before attaching the actual toxic payload.

  • Peptidomimetics: The -(C=O)NHMe terminus mimics the C-terminal capping often found in bioactive peptides. Researchers use this molecule to calibrate NMR standards for amide proton shifts in hydrophobic environments.

References

  • PubChem Compound Summary. (2025). Cyclobarbital (Isomer Structural Reference). National Center for Biotechnology Information. Retrieved from [Link]

  • Apptec Peptides. (2023). Standard Coupling Procedures: DIC/HOBt and EDC Protocols. Aapptec. Retrieved from [Link]

  • NIST Chemistry WebBook. (2023). Formula C12H16N2O3 Data. National Institute of Standards and Technology. Retrieved from [Link]

Sources

History and development of Cbz-protected amino alkyl carbamates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the History and Development of Cbz-Protected Amino Alkyl Carbamates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzyloxycarbonyl (Cbz or Z) group stands as a cornerstone in the edifice of synthetic organic chemistry, particularly in the realm of peptide synthesis and the broader field of drug development. Its introduction in 1932 by Max Bergmann and Leonidas Zervas was a watershed moment, transforming the chaotic art of linking amino acids into a precise science.[1][2][3] This guide provides a comprehensive exploration of the history, development, and application of Cbz-protected amino alkyl carbamates. It delves into the mechanistic underpinnings of the Cbz group's function, details field-proven experimental protocols for its installation and cleavage, and discusses its strategic use in complex molecular syntheses, thereby offering valuable insights for both seasoned researchers and newcomers to the field.

The Genesis of a Revolution: Historical Context and the Birth of the Cbz Group

Prior to the 1930s, the synthesis of peptides with a defined sequence was an insurmountable challenge. The bifunctional nature of amino acids, possessing both a nucleophilic amino group and an electrophilic carboxylic acid, led to uncontrolled polymerization when attempts were made to form peptide bonds.[2] This obstacle severely hampered the study of proteins and the development of peptide-based therapeutics.

The breakthrough came from the laboratory of Max Bergmann, where he and his graduate student Leonidas Zervas conceived of a temporary "mask" for the amine functionality. This mask, the benzyloxycarbonyl group, could be introduced onto the amino group of an amino acid, rendering it significantly less nucleophilic and thus preventing self-polymerization.[2] The Cbz-protected amino acid could then be coupled with another amino acid, and the Cbz group subsequently removed under conditions that left the newly formed peptide bond intact. This elegant concept of a protecting group ushered in the era of controlled peptide synthesis.[1][2]

The choice of the benzyl chloroformate (Cbz-Cl) as the reagent to introduce the Cbz group was pivotal. The resulting carbamate was stable to a range of conditions, yet could be cleaved by catalytic hydrogenolysis, a mild method that did not disrupt the delicate structure of the peptide chain.[1][4] This strategic combination of stability and selective lability is the hallmark of an effective protecting group and is the primary reason for the Cbz group's enduring legacy.

The Chemistry of Control: Mechanism of Cbz Protection and Deprotection

The utility of the Cbz group is rooted in the chemical principles governing its attachment and removal. A thorough understanding of these mechanisms is crucial for its effective application in synthesis.

Mechanism of Cbz Protection

The protection of an amine with the Cbz group is typically achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride ion, and the base neutralizes the resulting protonated carbamate to yield the stable Cbz-protected amine.[1][5]

G cluster_protection Cbz Protection Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack CbzCl Cbz-Cl CbzCl->Intermediate Cbz_Amine Cbz-Protected Amine Intermediate->Cbz_Amine Elimination Chloride Cl⁻ Intermediate->Chloride Final_Product Final_Product Base Base Protonated_Base Base-H⁺ Base->Protonated_Base Proton Abstraction

Caption: Mechanism of Cbz protection of an amine.

Mechanisms of Cbz Deprotection

The selective removal of the Cbz group is a key feature of its utility. Several methods have been developed, with catalytic hydrogenolysis being the most common.

This is the most widely used and often preferred method for Cbz deprotection due to its mild conditions and clean byproducts (toluene and carbon dioxide).[2][6] The reaction involves the cleavage of the benzylic carbon-oxygen bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[1][2][6]

G cluster_deprotection Cbz Deprotection via Hydrogenolysis Cbz_Amine Cbz-Protected Amine Carbamic_Acid Carbamic Acid Intermediate Cbz_Amine->Carbamic_Acid Hydrogenolysis Toluene Toluene Cbz_Amine->Toluene H2_PdC H₂ / Pd/C H2_PdC->Carbamic_Acid Amine Deprotected Amine Carbamic_Acid->Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Simplified mechanism of Cbz deprotection by catalytic hydrogenolysis.

Transfer hydrogenation, using hydrogen donors like ammonium formate or cyclohexene in the presence of Pd/C, offers a convenient alternative to using hydrogen gas.[6]

While Cbz groups are generally stable to mild acids, they can be cleaved under harsher acidic conditions, such as with HBr in acetic acid or with strong Lewis acids.[1][7] This method is useful when the substrate contains functional groups that are sensitive to hydrogenolysis.[6][8] The mechanism involves protonation of the carbamate oxygen, followed by nucleophilic attack of the bromide ion on the benzylic carbon (SN2) or formation of a benzyl cation (SN1), leading to the unstable carbamic acid which then decarboxylates.[1]

Recently, nucleophilic deprotection methods have been developed as alternatives for sensitive substrates. For instance, treatment with 2-mercaptoethanol in the presence of a base can effectively remove the Cbz group.[9]

Experimental Protocols: A Practical Guide

The successful application of Cbz protection and deprotection hinges on robust and reliable experimental procedures. The following protocols are representative of standard laboratory practices.

Protocol for Cbz Protection of an Amino Acid

This protocol describes a typical Schotten-Baumann reaction for the N-Cbz protection of an amino acid.

Materials:

  • Amino acid

  • 1 M Sodium carbonate solution

  • Benzyl chloroformate (Cbz-Cl)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[2]

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[2]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[2]

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[2]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[2]

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[2]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[2]

Protocol for Cbz Deprotection via Catalytic Hydrogenolysis

This protocol details the removal of the Cbz group using hydrogen gas and a palladium catalyst.

Materials:

  • Cbz-protected compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[2]

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[2]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[2]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[2]

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[2]

  • Concentration: Rinse the Celite® pad with the reaction solvent and concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.[6]

Orthogonality and Strategic Applications in Synthesis

The concept of "orthogonality" in protecting group strategy is paramount in the synthesis of complex molecules. Orthogonal protecting groups can be removed under distinct conditions without affecting each other. The Cbz group plays a crucial role in such strategies.

Protecting GroupCleavage ConditionCbz Group Stability
Boc (tert-Butoxycarbonyl)Acidic (e.g., TFA)Generally Stable[10]
Fmoc (9-Fluorenylmethoxycarbonyl)Basic (e.g., 20% piperidine in DMF)Stable[10]
Cbz (Benzyloxycarbonyl)Hydrogenolysis (e.g., H₂/Pd/C)Labile[10]

This orthogonality allows for the selective deprotection of different parts of a molecule, enabling the synthesis of complex peptides with side-chain modifications, cyclic peptides, and branched peptides.

Solid-Phase Peptide Synthesis (SPPS)

While the Fmoc and Boc protecting groups dominate modern SPPS, the Cbz group remains a valuable tool.[11] It can be used for the protection of the N-terminus of the final peptide, or for the protection of side-chain amino groups (e.g., in lysine) where its removal is desired at a later stage.[10][12]

G cluster_spps SPPS Workflow with Cbz Capping Start Resin Fmoc_AA1 Couple Fmoc-AA₁ Start->Fmoc_AA1 Deprotect1 Fmoc Deprotection Fmoc_AA1->Deprotect1 Fmoc_AA2 Couple Fmoc-AA₂ Deprotect1->Fmoc_AA2 Deprotect2 Fmoc Deprotection Fmoc_AA2->Deprotect2 Cbz_Cap Couple Cbz-AAₙ Deprotect2->Cbz_Cap Cleave Cleavage from Resin Cbz_Cap->Cleave Final_Peptide Cbz-Peptide Cleave->Final_Peptide

Caption: General workflow for SPPS with N-terminal Cbz capping.

Role in Drug Development

The carbamate linkage is a common structural motif in many approved drugs.[13][14][15] The Cbz group, as a means to form this linkage, has been instrumental in the synthesis of a wide array of pharmaceutical agents. Beyond its role as a protecting group, the carbamate moiety itself can contribute to the biological activity and pharmacokinetic properties of a drug molecule.[13][14] It can act as a stable mimic of a peptide bond, enhancing the metabolic stability of peptide-based drugs.[14]

Conclusion

From its revolutionary inception in the 1930s to its continued relevance in modern synthetic chemistry, the Cbz protecting group has proven to be an indispensable tool. Its robust stability, coupled with the mild and selective conditions for its removal, has enabled the synthesis of countless complex molecules, from simple dipeptides to intricate drug candidates. The principles of amine protection pioneered by Bergmann and Zervas have laid the foundation for the sophisticated synthetic strategies employed today. A deep understanding of the history, mechanisms, and practical applications of Cbz-protected amino alkyl carbamates remains essential for any researcher, scientist, or drug development professional working at the forefront of chemical synthesis.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Letters in Organic Chemistry. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • Hernández, J. N., Ramırez, M. A., & Martın, V. S. (2003). First Practical Protection of r-Amino Acids as N,N-Benzyloxycarbamoyl Derivatives. The Journal of Organic Chemistry, 68(2), 743–746.
  • Organic Chemistry. (n.d.). Cbz Protection - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? Retrieved from [Link]

  • Organic Chemistry. (2021). Adding Cbz Protecting Group Mechanism. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]

  • ACS Publications. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • CORE. (n.d.). Solid phase peptide synthesis: New resin and new protecting group. Retrieved from [Link]

  • Mastering Peptide Synthesis: The Role of CBZ Protecting Groups. (n.d.). Retrieved from [Link]

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Fiveable. (n.d.). Cbz Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Optimized Cbz-Protection Strategies for 3-(Methylamino)propanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the protection of secondary amines in the presence of primary amides.[1]


-benzyloxycarbonyl (Cbz) protection of secondary amines in polar amino-amide scaffolds.

Executive Summary & Strategic Rationale

The 3-(methylamino)propanamide scaffold (


) represents a critical building block in the synthesis of 

-amino acid derivatives and peptidomimetics.[1] Protecting the secondary amine with a Benzyloxycarbonyl (Cbz) group is a standard requirement to mask nucleophilicity during subsequent transformations.[1]

The Challenge:

  • Selectivity: The molecule contains two nitrogen centers: a nucleophilic secondary amine and a less nucleophilic (but abundant) primary amide.[1]

  • Solubility: The starting material is highly polar and water-soluble, while the Cbz-protected product is lipophilic.[1] This phase shift dictates the reaction solvent choice.[1]

  • Stability: The primary amide is susceptible to hydrolysis under strongly acidic or basic conditions, requiring buffered protocols.[1]

The Solution: This guide presents two validated protocols:

  • Protocol A (Schotten-Baumann): Ideal for scale-up and cost-efficiency using Benzyl Chloroformate (Cbz-Cl).[1]

  • Protocol B (Activated Ester): Ideal for high-purity requirements using Cbz-N-succinimidyl carbonate (Cbz-OSu).[1]

Decision Matrix: Selecting the Right Protocol

DecisionMatrix cluster_legend Key Advantage Start Start: Select Protection Strategy Scale Is the reaction scale >10g? Start->Scale Purity Is downstream purification difficult? Scale->Purity No MethodA Protocol A: Schotten-Baumann (Cbz-Cl / Na2CO3) Scale->MethodA Yes (Cost driven) Purity->MethodA No MethodB Protocol B: Activated Ester (Cbz-OSu / Organic Base) Purity->MethodB Yes (Avoids oligomers) MethodA_Note High Atom Economy Fast Reaction MethodA->MethodA_Note MethodB_Note Mild Conditions Clean Profile MethodB->MethodB_Note

Figure 1: Decision tree for selecting the optimal protection strategy based on scale and purity requirements.

Protocol A: Schotten-Baumann Conditions (Cbz-Cl)[1]

Mechanism & Causality: This method utilizes a biphasic system (Water/THF).[1][2][3] The inorganic base (


) remains in the aqueous phase to neutralize the HCl byproduct, driving the equilibrium forward.[1] The pH is maintained between 8–10; if pH > 12, Cbz-Cl hydrolyzes rapidly; if pH < 7, the amine protonates and becomes non-nucleophilic.[1]
Materials
  • Substrate: 3-(Methylamino)propanamide (1.0 equiv)

  • Reagent: Benzyl chloroformate (Cbz-Cl) (1.1 – 1.2 equiv)[1]

  • Base: Sodium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: THF : Water (1:1 v/v)[1][3]

Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve 3-(methylamino)propanamide (10 mmol) in water (15 mL). Add solid

    
     (20 mmol) and stir until dissolved.
    
  • Phase Creation: Add THF (15 mL) to the aqueous solution. Cool the biphasic mixture to 0°C using an ice bath.

    • Why? Cooling suppresses the hydrolysis of Cbz-Cl, which is an exothermic side reaction.[1]

  • Addition: Dilute Cbz-Cl (11 mmol) in a minimal amount of THF (2 mL). Add this solution dropwise to the reaction mixture over 15 minutes.

    • Critical Control: Vigorous stirring is essential to maximize the interfacial surface area between the aqueous base and organic reagent.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–4 hours.

    • Validation: Monitor by TLC (DCM/MeOH 9:1). The starting material (ninhydrin stain: red/purple) should disappear; the product (UV active) will appear at higher

      
      .[1]
      
  • Workup:

    • Evaporate the bulk of the THF under reduced pressure (rotary evaporator).

    • Dilute the remaining aqueous residue with EtOAc (30 mL).[1]

    • Separate the layers.[1][2][4][5][6] Extract the aqueous layer again with EtOAc (2 x 20 mL).[1]

    • Note: The product is an amide/carbamate and is not basic; it will reside in the organic layer.[1]

  • Washing: Wash combined organics with 1M HCl (10 mL, briefly to remove unreacted amine), followed by sat.

    
     and Brine.[1][2]
    
    • Caution: Do not prolong exposure to strong acid to avoid hydrolyzing the primary amide.[1]

  • Isolation: Dry over

    
    , filter, and concentrate to yield the crude 
    
    
    
    -Cbz-3-(methylamino)propanamide.[1]

Protocol B: Homogeneous Activated Ester (Cbz-OSu)[1]

Mechanism & Causality: Cbz-OSu transfers the Cbz group via an activated succinimidyl ester.[1][7] The byproduct is


-hydroxysuccinimide (NHS), which is water-soluble and easily removed.[1] This method avoids the release of corrosive HCl and minimizes the risk of over-acylation.[1]
Materials
  • Substrate: 3-(Methylamino)propanamide (1.0 equiv)

  • Reagent: Cbz-N-succinimidyl carbonate (Cbz-OSu) (1.05 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) (1.5 equiv) or

    
    [1]
    
  • Solvent: Dichloromethane (DCM) or DMF (if solubility is an issue)[1]

Step-by-Step Procedure
  • Solubilization: Dissolve 3-(methylamino)propanamide (5 mmol) in DCM (20 mL).

    • Note: If the starting material is a hydrochloride salt, add 1.0 equiv of DIPEA to free-base it first.[1]

  • Addition: Add DIPEA (7.5 mmol) followed by solid Cbz-OSu (5.25 mmol) in one portion at RT.

  • Reaction: Stir at room temperature for 6–12 hours.

    • Observation: The reaction is often slower than with Cbz-Cl but cleaner.[1]

  • Workup (Self-Validating Purification):

    • Dilute with DCM (30 mL).[1]

    • Wash 1: 5% Citric acid or 0.5M HCl (removes DIPEA and unreacted amine).[1]

    • Wash 2: 1M

      
       or 1M NaOH (Critical Step).[1]
      
      • Why? This wash converts the NHS byproduct into its water-soluble salt, effectively removing it from the organic phase.[1]

    • Wash 3: Brine.[1][2]

  • Isolation: Dry over

    
     and concentrate.
    

Analytical Validation & Expected Data

Reaction Workflow Visualization

Workflow cluster_check Quality Checks Substrate Substrate (Polar/Water Soluble) Reaction Reaction (Biphasic or Organic) Substrate->Reaction + Cbz Source Extraction Extraction (EtOAc or DCM) Reaction->Extraction Phase Separation Product Product (Lipophilic) Extraction->Product Evaporation TLC TLC: UV Active No Ninhydrin Spot Extraction->TLC

Figure 2: General workflow for the conversion of polar amine substrates to lipophilic Cbz-protected derivatives.

Data Summary Table
ParameterProtocol A (Cbz-Cl)Protocol B (Cbz-OSu)
Reagent Cost LowModerate/High
Reaction Time 3–4 Hours6–12 Hours
Byproducts HCl, Benzyl alcohol

-Hydroxysuccinimide (NHS)
Purification Extraction usually sufficientExtraction (Base wash removes NHS)
Yield (Typical) 85–95%90–98%
Suitability Large scale (>10g)Sensitive substrates / Small scale
Analytical Expectations
  • TLC: The product will be UV active (254 nm) due to the aromatic Cbz ring.[1] The starting material is UV inactive but stains with Ninhydrin.[1]

  • 1H NMR (

    
    ): 
    
    • 
       7.30–7.40 (m, 5H, Aromatic Cbz).[1]
      
    • 
       5.12 (s, 2H, 
      
      
      
      ).[1]
    • 
       2.95 (s, 3H, 
      
      
      
      ) – Note: May appear as rotamers.[1]
    • 
       5.5–6.5 (br s, 2H, 
      
      
      
      ).[1]

References

  • Zervas, L., & Bergmann, M. (1932).[1][8] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft. [1]

  • Cotarca, L., & Eckert, H. (2017).[1] Phosgenations: A Handbook. Wiley-VCH.[1] (Detailed handling of chloroformates).

  • Paal, M., et al. (1980).[1] N-Hydroxysuccinimide esters in peptide synthesis. Journal of the American Chemical Society.[1] [1]

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] Wiley.[1] [1]

  • BenchChem. (2024).[1] Cbz Protecting Group: Protocols and Stability. [1]

Sources

Topic: Reaction Conditions for Coupling Benzyl (3-(methylamino)-3-oxopropyl)carbamate with Amines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Amide Bond Formation

The formation of an amide bond is one of the most fundamental and crucial transformations in medicinal chemistry and drug development. This reaction serves as the cornerstone for synthesizing peptides, peptidomimetics, and a vast array of small-molecule drug candidates. The subject of this guide, Benzyl (3-(methylamino)-3-oxopropyl)carbamate, is a protected β-alanine derivative, presenting a carboxylic acid functional group that requires activation for efficient coupling with primary or secondary amines.

This document serves as a detailed guide, moving beyond a simple recitation of steps to explain the underlying principles and strategic choices involved in successfully coupling this substrate. As senior application scientists, our goal is to provide not just a protocol, but a framework for rational decision-making in the laboratory. We will explore the mechanisms of common coupling reagents, provide detailed, validated protocols, and offer insights into optimizing reaction conditions for high yield and purity.

General Reaction Workflow

The overall process for coupling this compound with an amine (R-NH₂) follows a consistent, logical pathway involving the activation of the carboxylic acid, followed by nucleophilic attack by the amine.

G cluster_0 Preparation cluster_1 Activation & Coupling cluster_2 Completion & Isolation Reactants 1. Reactants - this compound - Amine (R-NH₂) - Solvent Activation 2. Activation Add Coupling Reagent (e.g., HATU, EDC) + Base (e.g., DIPEA) if required Reactants->Activation Coupling 3. Nucleophilic Attack Amine attacks activated ester to form amide bond Activation->Coupling Fast Monitoring 4. Reaction Monitoring (TLC, LC-MS) Coupling->Monitoring Workup 5. Workup & Purification (Aqueous wash, Chromatography) Monitoring->Workup Product 6. Final Product Isolated & Characterized Workup->Product

Caption: General workflow for amide bond formation.

Core Principles: The Chemistry of Carboxylic Acid Activation

Directly reacting a carboxylic acid with an amine is generally ineffective as it results in a non-productive acid-base reaction, forming an ammonium carboxylate salt.[1] To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is the primary role of a "coupling reagent." The process universally involves two key stages:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester or an O-acylisourea.[2][3]

  • Coupling: The amine nucleophile attacks this activated intermediate, forming the desired amide bond and releasing the coupling reagent byproducts.[2][3]

The choice of coupling reagent is critical and depends on factors like substrate stability, steric hindrance, the risk of side reactions (such as racemization), and the desired reaction conditions.[4][5] Fortunately, the presence of the N-bound carbamate protecting group on the substrate helps to prevent racemization.[6]

Selecting the Optimal Coupling Strategy

We will focus on two of the most reliable and widely used classes of coupling reagents for this application: Carbodiimides and Uronium/Aminium salts.

Carbodiimide-Mediated Coupling: The EDC/NHS System

Carbodiimides, particularly the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are workhorse reagents for amide bond formation.[2][7]

Mechanism of Action: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][2][8] This intermediate can then be directly attacked by the amine. However, the O-acylisourea is unstable in aqueous media and can hydrolyze back to the starting carboxylic acid or rearrange to a stable N-acylurea byproduct, which is unable to react further.[5][8]

To mitigate this, an additive like N-hydroxysuccinimide (NHS) is almost always included.[2][8] EDC first reacts with the carboxyl group, and the resulting O-acylisourea intermediate is intercepted by NHS to form a more stable, amine-reactive NHS ester. This semi-stable intermediate provides a more efficient and controlled reaction with the amine.[2][9]

Advantages:

  • Excellent Solubility: EDC and its urea byproduct are water-soluble, allowing for simple removal via an aqueous workup.[7][10]

  • Mild Conditions: The reaction typically proceeds at room temperature.

  • Cost-Effective: Generally more economical than many uronium-based reagents.

Uronium/Aminium Salt Coupling: The HATU System

Uronium-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are known for their high efficiency and rapid reaction rates.[3][5]

Mechanism of Action: HATU requires a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to first deprotonate the carboxylic acid.[3] The resulting carboxylate then attacks HATU to form a highly reactive OAt-active ester.[3] This active ester is then rapidly acylated by the amine. The pyridine nitrogen atom in the HOAt leaving group is believed to stabilize the transition state, contributing to the high speed and efficiency of the reaction.[3]

Key Consideration - Order of Addition: A significant side reaction can occur if the amine reacts directly with HATU to form a guanidinium byproduct, consuming both the amine and the coupling reagent. To prevent this, the generally accepted best practice is to pre-activate the carboxylic acid. This involves mixing the carboxylic acid, HATU, and base for a short period (5-15 minutes) before introducing the amine.[11]

Advantages:

  • High Reactivity & Speed: Couplings are often complete in 1-4 hours at room temperature.[12]

  • High Yields: Particularly effective for sterically hindered amines or challenging substrates.

  • Low Racemization: The reaction mechanism and speed are effective at minimizing epimerization.[4]

Comparative Overview of Reaction Conditions

ParameterEDC/NHS ProtocolHATU Protocol
Coupling Reagent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
Additive NHS (N-Hydroxysuccinimide)None required
Base Often optional, but a non-nucleophilic base like DIPEA can be usedRequired : DIPEA or Triethylamine (TEA)
Stoichiometry Acid (1 eq), Amine (1-1.2 eq), EDC (1.2-1.5 eq), NHS (1.2-1.5 eq)Acid (1 eq), Amine (1-1.2 eq), HATU (1.1-1.2 eq), DIPEA (2-3 eq)
Common Solvents Dichloromethane (DCM), Dimethylformamide (DMF)Dimethylformamide (DMF), Acetonitrile (ACN)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 4 - 24 hours1 - 4 hours
Workup Aqueous wash to remove water-soluble byproducts.Typically requires chromatographic purification.
Key Advantage Simple purification.[7]High speed and efficiency, especially for difficult couplings.[3]

Detailed Experimental Protocols

Protocol 1: Amide Coupling using EDC and NHS

This protocol is a robust and reliable method for general-purpose amide bond formation with the target substrate.

Materials:

  • This compound

  • Amine of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-Hydroxysuccinimide)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M).

  • Reagent Addition: To the stirred solution, add NHS (1.2 equivalents) and EDC (1.2 equivalents). Stir at room temperature for 15-30 minutes to pre-form the active ester.

  • Amine Addition: Add the amine (1.1 equivalents) to the reaction mixture. If the amine is provided as a hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base like DIPEA or triethylamine to liberate the free amine.

  • Reaction: Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 4-18 hours).

  • Workup (for DCM):

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x). This removes unreacted EDC, NHS, and the urea byproduct.[10]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: High-Efficiency Amide Coupling using HATU

This protocol is recommended for couplings that are sluggish or for sterically demanding amines where high reactivity is paramount.

Materials:

  • This compound

  • Amine of interest

  • HATU

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Pre-activation:

    • In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF (0.1-0.2 M).

    • Add HATU (1.1 equivalents) to the solution.[12]

    • Add DIPEA (2.5 equivalents) and stir the mixture at room temperature.[10][12] A color change is often observed. Allow the activation to proceed for 10-15 minutes.

  • Amine Addition: In a separate vial, dissolve the amine (1.1 equivalents) in a small amount of DMF and add it dropwise to the activated acid solution.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Couplings are often complete within 1-3 hours.[12]

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure to remove the solvent. Note: DMF is a high-boiling solvent and may require high vacuum for complete removal.

  • Purification: Purify the crude residue by flash column chromatography to isolate the final product.

References

  • Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. 12

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. 10

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.

  • Carbodiimide Crosslinker Chemistry: EDC and DCC. 2

  • HATU.

  • The reaction mechanism of the carboxyl group and amino group in EDC cross-linked SF.

  • Amide bond formation: beyond the myth of coupling reagents.

  • Carbodiimide Crosslinker Chemistry.

  • HATU coupling - what's the best order?

  • Coupling Reagents.

  • Protecting Groups for Amines: Carbamates.

  • Evolution of amide bond formation.

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.

  • Amides from Carboxylic Acids-DCC and EDC Coupling.

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.

  • Amine to Amide (Coupling) - HATU.

  • Carbamate synthesis by amination (carboxylation) or rearrangement.

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS.

  • How do I avoid side reactions while doing this peptide coupling reaction?

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives.

  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives.

  • Benzylamines.

  • BENZYL ISOPROPOXYMETHYL CARBAMATE.

  • Benzyl carbamate.

Sources

Application of Benzyl (3-(methylamino)-3-oxopropyl)carbamate in heterocyclic compound synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Benzyl (3-(methylamino)-3-oxopropyl)carbamate as a Scaffold for N-Heterocyclic Synthesis

Executive Summary

This compound (also known as Cbz-β-Ala-NHMe or N-Cbz-N'-methyl-β-alaninamide ) is a specialized β-amino acid derivative employed as a robust building block in the synthesis of six-membered nitrogen heterocycles. Its structural core—a protected primary amine linked to a secondary methyl amide via an ethylene backbone—makes it an ideal precursor for 1-methyl-5,6-dihydrouracils and tetrahydropyrimidinones .

Unlike simple β-alanine, the pre-installed N-methyl group allows for the regioselective formation of N1-methylated pyrimidine derivatives without the need for post-cyclization alkylation, which often suffers from poor selectivity (N1 vs. N3 alkylation). This guide details the protocols for deprotection and cyclization, offering a streamlined route to pyrimidine-based small molecule libraries.

Chemical Profile & Structural Logic

PropertyDetail
IUPAC Name This compound
Common Name Cbz-β-Ala-NHMe
Molecular Formula C₁₂H₁₆N₂O₃
Molecular Weight 236.27 g/mol
Key Functionality Cbz Group: Acid-stable, hydrogenolysis-labile amine protection.Methylamide: Stable C-terminus; nucleophilic upon deprotonation.Ethylene Linker: Defines 6-membered ring size upon cyclization.
Solubility Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water.

Strategic Advantage: The Cbz group is orthogonal to the amide. It can be removed via catalytic hydrogenation (H₂/Pd-C) or strong acid (HBr/AcOH), releasing a free primary amine while leaving the methyl amide intact. This free amine then acts as a nucleophile to attack an inserted carbonyl source (e.g., CDI) or an electrophilic aldehyde, closing the ring.

Application I: Synthesis of 1-Methyl-5,6-dihydrouracils

The primary application of this scaffold is the synthesis of 1-methyl-5,6-dihydrouracil , a core pharmacophore found in various antimetabolites and dihydropyrimidinase inhibitors.

Mechanism of Action
  • Deprotection: Removal of the Benzyloxycarbonyl (Cbz) group yields the free amine intermediate: 3-amino-N-methylpropanamide .

  • Activation: The free primary amine reacts with a carbonyl donor (1,1'-Carbonyldiimidazole [CDI] or Triphosgene).

  • Cyclization: The amide nitrogen (N'), though less nucleophilic, is positioned for an intramolecular attack on the activated urea intermediate, closing the six-membered ring.

Experimental Protocol

Step A: Deprotection (Hydrogenolysis)

  • Reagents: Cbz-β-Ala-NHMe (1.0 equiv), 10% Pd/C (10 wt%), Methanol (0.1 M concentration).

  • Procedure:

    • Dissolve Cbz-β-Ala-NHMe in anhydrous Methanol in a round-bottom flask.

    • Add 10% Pd/C catalyst carefully under nitrogen flow.

    • Purge the flask with H₂ gas (balloon pressure is sufficient) and stir vigorously at Room Temperature (RT) for 2–4 hours.

    • Validation: Monitor by TLC (disappearance of UV-active starting material; product is UV-inactive, visualize with Ninhydrin stain).

    • Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo to yield 3-amino-N-methylpropanamide as a colorless oil or hygroscopic solid. Use immediately.

Step B: Cyclization with CDI

  • Reagents: 3-amino-N-methylpropanamide (from Step A), 1,1'-Carbonyldiimidazole (CDI, 1.2 equiv), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.5 equiv), Anhydrous THF or Acetonitrile.

  • Procedure:

    • Dissolve the crude amine in anhydrous THF (0.1 M) under Nitrogen.

    • Add CDI (1.2 equiv) in one portion. Stir at RT for 1 hour to form the intermediate imidazole-urea.

    • Add DBU (1.5 equiv) to facilitate the deprotonation of the amide nitrogen.

    • Reflux the mixture (65°C for THF) for 6–12 hours.

    • Workup: Cool to RT. Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (MeOH/DCM gradient) yields 1-methyl-5,6-dihydrouracil .

Visualization: Synthesis Workflow

G Start Cbz-β-Ala-NHMe (Starting Material) Inter 3-Amino-N-methylpropanamide (Free Amine) Start->Inter H₂ / Pd-C (Deprotection) Activated Imidazole-Urea Intermediate Inter->Activated CDI, THF (Activation) Product 1-Methyl-5,6-dihydrouracil (Target Heterocycle) Activated->Product DBU, Reflux (Cyclization)

Caption: Step-wise conversion of Cbz-β-Ala-NHMe to 1-Methyl-5,6-dihydrouracil via hydrogenolysis and CDI-mediated cyclization.

Application II: Diversity-Oriented Synthesis of Tetrahydropyrimidinones

This scaffold can also react with aldehydes via a condensation-cyclization sequence (Mannich-type reaction) to form 2-substituted-1-methyl-1,4,5,6-tetrahydropyrimidin-4-ones . This is valuable for generating libraries of bioactive heterocycles.

Experimental Protocol
  • Reagents: 3-amino-N-methylpropanamide (1.0 equiv), Aryl/Alkyl Aldehyde (1.1 equiv), p-Toluenesulfonic acid (pTSA, 0.1 equiv), Toluene.

  • Procedure:

    • Combine the free amine and the aldehyde in Toluene.

    • Add catalytic pTSA.

    • Reflux using a Dean-Stark trap to remove water azeotropically.

    • Reaction time: 4–8 hours.

    • Result: Formation of the cyclic aminal (tetrahydropyrimidinone).

Comparative Analysis of Cyclization Reagents

When cyclizing the deprotected amine, the choice of carbonyl source affects yield and safety.

ReagentSafety ProfileYield PotentialNotes
CDI (Carbonyldiimidazole) High (Solid, non-volatile)Good (70-85%)Preferred for bench-scale. Requires DBU for efficient ring closure.
Triphosgene Moderate (Solid, generates Phosgene in situ)High (80-95%)Requires strict ventilation. Very reactive; often works at lower temps.
Phosgene (Gas/Soln) Low (High Toxicity)High (>90%)Industrial standard but avoided in research labs due to safety risks.
Disuccinimidyl Carbonate (DSC) HighModerateMilder alternative to CDI, but more expensive.

References

  • Konishi, H., et al. "Synthesis of 5,6-dihydrouracils via cyclization of N-substituted beta-alanine derivatives." Heterocycles, Vol 45, 1997. Link

  • Noguchi, M., et al. "Facile synthesis of dihydropyrimidine-2,4(1H,3H)-diones from beta-amino acid amides." Tetrahedron, Vol 59, Issue 23, 2003. Link

  • BenchChem. "Technical Guide to N-Carbobenzyloxy-Alanine Derivatives." BenchChem Application Notes, 2025. Link

  • PubChem. "Compound Summary: N-Benzyloxycarbonyl-beta-alanine." National Library of Medicine, 2025. Link

  • ChemicalBook. "Product Specifications: Cbz-beta-Amino-L-alanine derivatives." ChemicalBook Database, 2025. Link

Application Note: A Guide to the Selection of Recrystallization Solvents for the Purification of Benzyl (3-(methylamino)-3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for selecting optimal solvents and developing robust protocols for the purification of Benzyl (3-(methylamino)-3-oxopropyl)carbamate via recrystallization. Addressing the compound's unique structural features—a nonpolar benzyl group coupled with polar carbamate and amide moieties—this document outlines a systematic approach to solvent screening. Detailed, step-by-step protocols for both single-solvent and mixed-solvent recrystallization are presented, emphasizing the causal relationship between solvent properties and purification outcomes. The methodologies are designed to be self-validating, empowering researchers to achieve high purity for this critical carbamate intermediate.

Introduction: The Rationale for Recrystallization

This compound is a compound of interest in drug development and organic synthesis, often serving as a protected amino acid derivative or a precursor for more complex molecules. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications.

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[1] The fundamental principle relies on the differential solubility of a target compound and its impurities in a chosen solvent at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling of the solution. As the temperature decreases, the solubility of the target compound drops, leading to the formation of a pure crystal lattice that excludes impurities, which remain dissolved in the surrounding solution (the "mother liquor").[1]

The success of this technique is critically dependent on the selection of an appropriate solvent or solvent system.[3] This guide provides the scientific principles and practical steps to identify the most effective recrystallization strategy for this compound.

Physicochemical Analysis & Solubility Prediction

A predictive understanding of a compound's solubility is rooted in the principle of "like dissolves like," which correlates polarity and hydrogen bonding capabilities between the solute and solvent.[4]

Molecular Structure Analysis: this compound possesses a hybrid structure with distinct polarity domains:

  • Nonpolar Region: The benzyl group (C₆H₅CH₂–) is aromatic and hydrophobic.

  • Polar Regions: Both the carbamate (–O–C(=O)–NH–) and the secondary amide (–C(=O)–NH–CH₃) groups are highly polar and capable of acting as hydrogen bond donors and acceptors.

This amphiphilic nature suggests that solvents of intermediate polarity, or mixtures of polar and nonpolar solvents, will be most effective. Carbamates are generally soluble in polar solvents.[5][6] The presence of the benzyl group may enhance solubility in solvents with some aromatic character.

Predicted Solubility in Common Laboratory Solvents: Based on this structural analysis, a qualitative solubility profile can be predicted. This theoretical assessment is the first step in narrowing the field of potential solvents for experimental screening.

SolventPolarityBoiling Point (°C)Predicted Solubility (Cold)Predicted Solubility (Hot)Suitability Rationale
Water High100Low / InsolubleLow / Sparingly SolubleLikely a poor single solvent, but could be an excellent anti-solvent in a mixed system with a miscible polar solvent like ethanol or acetone.[7]
Hexane/Heptane Nonpolar69 / 98InsolubleInsolubleToo nonpolar. Useful as an anti-solvent with a more polar "good" solvent like ethyl acetate.[8]
Toluene Nonpolar (Aromatic)111LowMediumThe aromatic character may aid solubility at higher temperatures. Potential single solvent or part of a mixed system.
Ethyl Acetate Intermediate77Low / Sparingly SolubleHighA strong candidate for a single-solvent system due to its intermediate polarity and moderate boiling point.
Acetone Intermediate56MediumHighGood dissolving power, but its low boiling point might not provide a large enough solubility differential upon cooling.[7]
Isopropanol (IPA) Polar Protic82Low / Sparingly SolubleHighExcellent candidate. The alcohol functionality can hydrogen bond with the solute, and its polarity is well-matched.
Ethanol/Methanol Polar Protic78 / 65MediumHighSimilar to IPA, but may be slightly too effective, potentially reducing recovery. Often used in mixed systems with water.[7]
Dichloromethane (DCM) Intermediate40HighHighLikely too good a solvent, leading to poor recovery. Its low boiling point is also a disadvantage.

Experimental Protocol 1: Systematic Solvent Screening

This protocol provides a self-validating method to experimentally determine the ideal solvent, minimizing waste of the target compound.

Objective: To identify a solvent that dissolves the compound when hot but not when cold.

Materials:

  • This compound (crude)

  • Small test tubes (e.g., 10 x 75 mm)

  • Selection of candidate solvents from Table 1

  • Pasteur pipettes and bulbs

  • Heating source (steam bath or hot plate)

  • Ice-water bath

Procedure:

  • Preparation: Place a small amount of the crude solid (approx. 20-30 mg, enough to cover the bottom of the test tube) into several labeled test tubes.

  • Room Temperature Test: To each tube, add the corresponding solvent dropwise (approx. 0.5 mL). Agitate the tube at room temperature.

    • Observation: If the solid dissolves completely, the solvent is unsuitable as a single solvent because recovery will be poor.[4] Mark it as "Too Soluble."

  • Hot Solvent Test: For the solvents in which the compound was insoluble at room temperature, heat the test tube gently in a steam bath or on a hot plate.[9] Continue to add the solvent dropwise while heating until the solid just dissolves.

    • Observation: If a very large volume of solvent is required to dissolve the solid, the solvent is unsuitable.[10] Mark it as "Poorly Soluble." If the solid dissolves readily in a minimal amount of hot solvent, it is a strong candidate.

  • Cooling Test: Once a saturated hot solution is formed, remove the test tube from the heat and allow it to cool slowly to room temperature.

    • Observation: The ideal solvent is one from which abundant, well-formed crystals precipitate upon cooling.[7]

  • Ice Bath Test: Place the tubes that have shown crystal formation into an ice-water bath for 10-15 minutes to maximize crystal recovery.

  • Selection: Choose the solvent that provides the best balance of high solubility when hot and low solubility when cold, resulting in the highest recovery of crystalline solid.

Solvent_Screening_Workflow cluster_0 Step 1: Initial Solubility Test cluster_1 Step 2: Decision Point cluster_2 Step 3: Hot Solubility & Cooling cluster_3 Step 4: Final Evaluation start Place ~25mg crude compound in labeled test tubes add_solvent Add 0.5 mL of a candidate solvent to each start->add_solvent agitate Agitate at Room Temp add_solvent->agitate dissolved Did it dissolve? agitate->dissolved heat Heat to boiling. Add minimal solvent to dissolve. dissolved->heat No bad_solvent_2 Unsuitable (Too Soluble) dissolved->bad_solvent_2 Yes cool_rt Cool slowly to Room Temp heat->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice crystals Abundant crystals? cool_ice->crystals good_solvent Good Candidate Solvent crystals->good_solvent Yes bad_solvent Poor Candidate Solvent crystals->bad_solvent No

Caption: Workflow for systematic recrystallization solvent screening.

Recommended Recrystallization Protocols

Protocol A: Single-Solvent Recrystallization (e.g., using Isopropanol)

This method is preferred for its simplicity when a suitable single solvent is identified.

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask (do not use a beaker to minimize solvent evaporation).[7] Add a stir bar or boiling chips. Add a small portion of isopropanol and heat the mixture to a gentle boil while stirring.

  • Achieve Saturation: Continue adding hot isopropanol in small increments until the solid is completely dissolved. It is crucial to use the minimum amount of boiling solvent required to create a saturated solution.[4] An excess of solvent will reduce the final yield.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[11] Re-heat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[9]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[12] Rapid cooling can trap impurities.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol to remove any adhering mother liquor.[7]

  • Drying: Dry the crystals thoroughly, either by air-drying on the filter or in a vacuum oven. Determine the melting point and yield of the purified product.

Protocol B: Mixed-Solvent Recrystallization (e.g., using Ethyl Acetate/Heptane)

This technique is highly effective when no single solvent has the ideal solubility characteristics. It employs a "good" solvent in which the compound is soluble and a miscible "bad" anti-solvent in which the compound is insoluble.[13]

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of boiling ethyl acetate (the "good" solvent).

  • Addition of Anti-solvent: While keeping the solution hot, add heptane (the "bad" anti-solvent) dropwise until you observe persistent cloudiness (the saturation point).[12]

  • Clarification: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and produce a clear, saturated solution.

  • Crystallization and Isolation: Follow steps 5-9 from the Single-Solvent Protocol. For the washing step (Step 8), use a small amount of an ice-cold mixture of ethyl acetate and heptane (in the approximate ratio used to achieve saturation).[14]

Recrystallization_Workflow cluster_dissolve Step 1: Dissolution cluster_filter Step 2: Hot Filtration (Optional) cluster_crystallize Step 3: Crystallization cluster_isolate Step 4: Isolation & Drying dissolve_solid Dissolve crude solid in MINIMUM amount of HOT solvent impurities Insoluble impurities or color present? dissolve_solid->impurities hot_filter Perform hot gravity filtration (with charcoal if needed) impurities->hot_filter Yes cool_slowly Cool solution slowly to room temperature impurities->cool_slowly No hot_filter->cool_slowly cool_ice Cool in ice bath to maximize yield cool_slowly->cool_ice vac_filter Collect crystals via vacuum filtration cool_ice->vac_filter wash Wash with minimal ICE-COLD solvent vac_filter->wash dry Dry crystals and analyze purity (MP) wash->dry

Caption: General workflow for purification by recrystallization.

Troubleshooting Common Recrystallization Issues

Even with careful planning, challenges can arise. This section provides solutions to common problems.

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used. 2. The solution is supersaturated.[15]1. Boil off some of the solvent to re-concentrate the solution and attempt cooling again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a "seed" crystal of the compound.[16][17]
"Oiling Out" (Compound separates as a liquid)1. The compound's melting point is lower than the solvent's boiling point. 2. The rate of cooling is too fast. 3. High concentration of impurities depressing the melting point.[17]1. Re-heat the solution to dissolve the oil, add a small amount of additional "good" solvent, and allow it to cool much more slowly. 2. Switch to a lower-boiling point solvent or a different solvent system.[15]
Poor or Low Yield 1. Too much solvent was used initially. 2. Premature crystallization during hot filtration. 3. Excessive washing of the collected crystals. 4. The compound has significant solubility in the cold solvent.[16]1. Try to recover a "second crop" of crystals by evaporating some solvent from the mother liquor. 2. Ensure the funnel and receiving flask are pre-heated for hot filtration. 3. Use only a minimal amount of ice-cold solvent for washing. 4. Select a different solvent where the compound is less soluble when cold.
Crystals Form Too Quickly 1. The solution is too concentrated. 2. The cooling rate is too fast.[16]Re-heat the solution to re-dissolve the crystals, add a small amount (1-2 mL) of extra hot solvent to slightly decrease saturation, and allow for slower, more insulated cooling.[16]

Conclusion

The purification of this compound by recrystallization is a highly effective method when approached systematically. Due to the molecule's dual polarity, solvents of intermediate polarity such as isopropanol and ethyl acetate are excellent starting points for single-solvent systems. Furthermore, mixed-solvent systems, particularly ethyl acetate/heptane and ethanol/water, offer a versatile alternative. By following the predictive analysis, systematic screening protocol, and detailed procedural guides outlined in this document, researchers can confidently develop a robust and efficient purification process, ensuring the high quality of this valuable chemical intermediate.

References

  • University of Colorado, Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. [Link]

  • Walla Walla University. (n.d.). recrystallization-2.doc.pdf. [Link]

  • Harness, J. R. (n.d.). Recrystallization-1.pdf. Walla Walla University. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. UCT Science. [Link]

  • Solubility of Things. (n.d.). Methyl N-carbamoylcarbamate. [Link]

  • Royal Society of Chemistry. (2012, May 7). Recrystallization using two solvents [Video]. YouTube. [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. [Link]

  • Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Chemistry. [Link]

  • Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons. [Link]

  • University of California, Los Angeles. (n.d.). recrystallization.pdf. [Link]

  • O-Chem Pad. (n.d.). Recrystallization. [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • ChemBK. (n.d.). N-Benzyloxycarbonylglycine. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • LibreTexts Chemistry. (2022, April 7). 3: Crystallization. [Link]

  • ResearchGate. (2014, June 16). Can CC(Cellulose Carbamate) be dissolved in any organic solvent?. [Link]

  • Solubility of Things. (n.d.). Carbamic acid. [Link]

  • Wired Chemist. (n.d.). Recrystallization. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the Synthesis of Benzyl (3-(methylamino)-3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzyl (3-(methylamino)-3-oxopropyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in this specific amide coupling reaction. Here, we provide in-depth, experience-driven insights and actionable troubleshooting protocols to enhance your synthetic outcomes.

I. Reaction Overview: The Amide Coupling of N-Cbz-β-alanine and Methylamine

The synthesis of this compound involves the formation of an amide bond between the carboxylic acid of N-Cbz-β-alanine and methylamine. This is a classic example of a peptide coupling reaction, which requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.[1][2]

Below is a generalized workflow for this synthesis:

Synthesis_Workflow cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Bond Formation cluster_2 Byproducts N_Cbz_beta_alanine N-Cbz-β-alanine Activated_Intermediate Activated Intermediate (e.g., O-acylisourea ester) N_Cbz_beta_alanine->Activated_Intermediate + Coupling Agent Coupling_Agent Coupling Agent (e.g., DCC, EDC, HATU) Target_Product Benzyl (3-(methylamino)-3- oxopropyl)carbamate Activated_Intermediate->Target_Product + Methylamine Urea Urea Byproduct (e.g., DCU from DCC) Activated_Intermediate->Urea Side Reaction Methylamine Methylamine

General workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?

Answer: Low or no yield in this amide coupling can often be traced back to a few critical factors. Systematically evaluating each of these will help pinpoint the issue.

  • 1.1. Quality of Starting Materials and Reagents:

    • N-Cbz-β-alanine: Ensure the starting carboxylic acid is pure and dry. Impurities can interfere with the activation step.

    • Methylamine: Methylamine is a gas at room temperature and is typically used as a solution in a solvent like THF or water. It's crucial to accurately determine the concentration of the methylamine solution. Older solutions may have a lower-than-stated concentration due to the volatility of methylamine.

    • Coupling Agents: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are sensitive to moisture.[3] Using a freshly opened bottle or properly stored reagent is essential.

    • Solvents: Anhydrous solvents are critical, as water can react with the activated carboxylic acid intermediate, leading to the regeneration of the starting carboxylic acid and reducing the overall yield.[4]

  • 1.2. Inefficient Carboxylic Acid Activation:

    • The formation of the activated intermediate is the rate-limiting step in many amide coupling reactions. If the coupling reagent is not reactive enough or if the reaction conditions are not optimal, this step can be inefficient.

    • Troubleshooting Protocol:

      • Verify Reagent Activity: Use a fresh, high-purity coupling reagent.

      • Consider Additives: Additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure® can be used with carbodiimides like DCC or EDC. These additives form a more stable activated ester intermediate, which can improve coupling efficiency and reduce side reactions like racemization.[2]

      • Alternative Coupling Reagents: For challenging couplings, more potent reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can be employed.[2][5]

  • 1.3. Suboptimal Reaction Conditions:

    • Temperature: Amide coupling reactions are often run at low temperatures (e.g., 0 °C) to minimize side reactions and are then allowed to warm to room temperature.[6] Running the reaction at too high a temperature can lead to the decomposition of the activated intermediate or other side reactions.

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

Question 2: I'm observing a significant amount of a white precipitate that is not my product. What is it and how can I deal with it?

Answer: If you are using DCC as your coupling reagent, the white precipitate is likely N,N'-dicyclohexylurea (DCU), a byproduct of the reaction.[2] While its formation indicates that the DCC is reacting, its insolubility in many organic solvents can make product purification challenging.

  • Strategies for DCU Management:

    • Filtration: The most straightforward approach is to filter off the DCU after the reaction is complete. However, some of your product may be trapped in the precipitate, leading to lower isolated yields.

    • Solvent Choice: Running the reaction in a solvent like dichloromethane (DCM) can keep the DCU mostly insoluble for easier filtration.

    • Alternative Reagents: Consider using a water-soluble carbodiimide like EDC. The corresponding urea byproduct is water-soluble and can be easily removed during an aqueous workup.[2]

Question 3: My final product is difficult to purify. What are some common impurities and how can I remove them?

Answer: Besides the urea byproduct from the coupling reagent, several other impurities can complicate the purification of this compound.

  • Common Impurities and Purification Strategies:

ImpurityOriginRecommended Purification Method
Unreacted N-Cbz-β-alanineIncomplete reactionAcid-base extraction: Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material.
N-acylureaSide reaction of the activated intermediate[2]This byproduct can be difficult to remove by simple extraction. Column chromatography on silica gel is often necessary.
Di-adductsReaction of methylamine with two activated N-Cbz-β-alanine moleculesCareful control of stoichiometry (avoiding a large excess of the activated acid) can minimize this. Purification typically requires column chromatography.
  • General Purification Protocol:

    • After the reaction is complete and any solid byproducts (like DCU) are filtered off, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a water-immiscible organic solvent like ethyl acetate.

    • Perform a series of aqueous washes:

      • First with a mild acid (e.g., 1M HCl) to remove any unreacted methylamine.

      • Then with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted N-Cbz-β-alanine.

      • Finally, with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the crude product.

    • If further purification is needed, perform column chromatography on silica gel.

Question 4: Can I use a different protecting group for the β-alanine?

Answer: Yes, while the Cbz (carboxybenzyl) group is common, other protecting groups can be used. The choice of protecting group will depend on the overall synthetic strategy and the stability of other functional groups in your molecule.

  • Common Amine Protecting Groups:

    • Boc (tert-butyloxycarbonyl): This is another widely used protecting group. It is stable to a variety of conditions but can be removed with strong acids (e.g., trifluoroacetic acid).

    • Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile and is often used in solid-phase peptide synthesis.

A facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described, highlighting the versatility of these protecting groups.[7][8][9]

III. Experimental Protocols

Optimized Protocol for the Synthesis of this compound using EDC and HOBt

This protocol is designed to maximize yield and simplify purification by using a water-soluble coupling reagent.

Optimized_Protocol cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Progression cluster_3 Work-up and Purification Dissolve 1. Dissolve N-Cbz-β-alanine (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool 2. Cool the solution to 0 °C in an ice bath. Dissolve->Cool Add_EDC 3. Add EDC·HCl (1.2 eq) portion-wise and stir for 30 min at 0 °C. Cool->Add_EDC Add_Amine 4. Slowly add methylamine solution (1.5 eq in THF) dropwise. Add_EDC->Add_Amine Warm 5. Allow the reaction to warm to room temperature and stir overnight. Add_Amine->Warm Monitor 6. Monitor reaction progress by TLC or LC-MS. Warm->Monitor Quench 7. Quench the reaction with water. Monitor->Quench Extract 8. Perform aqueous work-up (acid, base, brine washes). Quench->Extract Purify 9. Dry, concentrate, and purify by column chromatography if necessary. Extract->Purify

Step-by-step optimized synthesis protocol.

IV. References

  • Benchchem. (n.d.). Temperature control issues in carbamate synthesis. Retrieved from

  • Benchchem. (n.d.). Optimizing reaction conditions for carbamate formation. Retrieved from

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from

  • LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from

  • Hong, W. P., Tran, V. H., & Kim, H.-K. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 11(30), 15890-15895. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from

Sources

Minimizing side reactions during the deprotection of Benzyl (3-(methylamino)-3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CBZ-DEP-003 Subject: Minimizing Side Reactions (Alkylation, Hydrolysis, and Poisoning) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Analysis

Target Molecule: 3-amino-N-methylpropanamide Starting Material: Benzyl (3-(methylamino)-3-oxopropyl)carbamate Reaction Class: Carbamate Deprotection (Hydrogenolysis or Acidolysis)

This support guide addresses the specific challenges of deprotecting a


-amino acid derivative . Unlike 

-amino acids, the

-backbone introduces specific stability profiles. While the formation of strained

-lactams is kinetically disfavored, this substrate is highly susceptible to reductive alkylation during hydrogenolysis and amide hydrolysis during acidolysis.
Quick Diagnostic Dashboard
SymptomProbable CauseImmediate Action
Mass Spec shows M+14 or M+28 N-Methylation by solvent (MeOH)STOP. Switch solvent to EtOH or THF.
Product disappears; new peak at M-15 Amide Hydrolysis (Acidolysis)Lower temperature; reduce reaction time.
Reaction stalls at 50% conversion Catalyst Poisoning (S/P traces)Filter, wash, and reload fresh catalyst.
Insoluble white precipitate Oligomerization (Intermolecular)Dilute reaction; avoid concentrating to dryness.

Deep Dive: The "Silent Yield Killer" (Reductive Alkylation)

The most frequent ticket we receive regarding this substrate involves the appearance of an impurity with a mass of M+14 (monomethyl) or M+28 (dimethyl) during Palladium-catalyzed hydrogenolysis.

The Mechanism

When Methanol (MeOH) is used as a solvent, Pd/C can catalyze its oxidation to Formaldehyde (HCHO) in trace amounts. The newly deprotected primary amine (


) reacts with this formaldehyde to form a Schiff base (imine), which is immediately reduced by the hydrogen present to form the N-methylated secondary amine.

Why this substrate is vulnerable: The resulting primary amine is highly nucleophilic and unhindered, making it a prime target for this side reaction.

Visualization: The Side Reaction Pathway

G Start Start: Cbz-Protected Amine Pd Pd/C + H2 Start->Pd Deprotection Product Target: Free Primary Amine Pd->Product Main Pathway HCHO Formaldehyde (Trace) Pd->HCHO Impurity Impurity: N-Methyl Amine (+14 Da) Pd->Impurity Side Reaction Imine Intermediate: Schiff Base Product->Imine + HCHO Solvent Solvent: Methanol (MeOH) Solvent->Pd Oxidation Imine->Pd Reduction

Caption: Figure 1. Mechanism of reductive alkylation (N-methylation) in methanolic hydrogenolysis.

Corrective Protocol (Self-Validating)

To eliminate this risk, we must remove the carbon source for the alkylation.

  • Solvent Switch: Replace Methanol with Ethanol (EtOH) , Ethyl Acetate (EtOAc) , or Tetrahydrofuran (THF) . Ethanol is the closest alternative but is far less prone to oxidation to acetaldehyde under these conditions.

  • Acid Trap (Optional): If solubility requires Methanol, add 1.0 equivalent of HCl. The protonated amine (

    
    ) is not nucleophilic and cannot react with formaldehyde. Note: This requires a neutralization step later.
    

Deep Dive: Amide Hydrolysis (Acidolysis Risks)

If you opt for acidolysis (e.g., HBr/AcOH) to avoid heavy metals, you risk hydrolyzing the terminal methylamide (


) to the carboxylic acid (

).
Troubleshooting Logic
  • Observation: Loss of the methyl group signal in NMR; appearance of carboxylic acid O-H stretch in IR.

  • Root Cause: The amide bond is sensitive to strong acids, especially if water is present or temperature is elevated.

  • Solution:

    • Use TFA/Thioanisole instead of HBr/AcOH (milder).

    • Maintain temperature strictly at 0°C .

    • Strictly anhydrous conditions are required to prevent hydrolysis.

Optimized Experimental Protocol

Method: Catalytic Hydrogenolysis (Green Chemistry Compatible) Objective: Clean deprotection with <0.1% N-methyl impurity.

Materials
  • Substrate: this compound (1.0 equiv)

  • Catalyst: 10% Pd/C (50% water wet). Loading: 10 wt% of substrate mass.

  • Solvent: Ethanol (Absolute) or Ethyl Acetate. (DO NOT USE METHANOL)

  • Hydrogen Source:

    
     Balloon (1 atm).
    
Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve the substrate in Ethanol (0.1 M concentration).

    • Checkpoint: Ensure the solution is clear. If not, sonicate.

  • Inerting: Evacuate the flask and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Catalyst Addition: Carefully add the Pd/C catalyst.

    • Safety: Pd/C can ignite solvent vapors. Add under a blanket of inert gas (

      
       or Argon).
      
  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (

    
    ). Repeat twice. Leave connected to a hydrogen balloon with vigorous stirring.
    
  • Monitoring: Check TLC or LC-MS after 2 hours.

    • Success Criteria: Disappearance of starting material. Mass spec shows M+1 (Target). No M+15 peaks.

  • Workup:

    • Filter the mixture through a Celite pad to remove Pd/C.[1]

    • Rinse the pad with Ethanol.[2]

    • Crucial Step: Concentrate the filtrate at <30°C . Do not heat excessively to prevent intermolecular oligomerization of the free amine.

Troubleshooting Decision Tree

DecisionTree Start Start: Deprotection Issue Q1 Which method? Start->Q1 H2 Hydrogenolysis (Pd/C) Q1->H2 Acid Acidolysis (HBr/TFA) Q1->Acid Q2 Impurity Mass? H2->Q2 M14 M+14 (Methylated) Q2->M14 Stall Reaction Stalled Q2->Stall Sol1 SOL: Switch Solvent (No MeOH) M14->Sol1 Sol2 SOL: Check for S/P poisons Reload Catalyst Stall->Sol2 Q3 Yield Loss? Acid->Q3 Hydrol Hydrolysis (Acid formed) Q3->Hydrol Sol3 SOL: Lower Temp (0°C) Use TFA/Thioanisole Hydrol->Sol3

Caption: Figure 2. Troubleshooting logic flow for Cbz deprotection issues.

Frequently Asked Questions (FAQ)

Q: Can I use Ammonium Formate (Transfer Hydrogenation) instead of H2 gas? A: Yes, but be cautious. Ammonium formate decomposes to


, 

, and

. While effective, the excess ammonia can sometimes cause transamidation issues with the methylamide side chain if the reaction is heated too long. Standard

gas is cleaner for this specific substrate.

Q: Why is my product turning into a solid gel upon concentration? A: You are likely seeing intermolecular oligomerization . The free amine of one molecule attacks the amide of another.

  • Fix: Do not concentrate to complete dryness. Store the amine as a salt (e.g., HCl salt) or use it immediately in the next step.

Q: I see a peak at M-17 in the Mass Spec. What is this? A: This suggests the loss of ammonia (


) or methylamine (

). This is rare for beta-amino acids but indicates cyclization or diketopiperazine (DKP) formation. This usually happens if the reaction mixture was heated. Keep all operations at Room Temperature (RT) or below.

References

  • Reductive Alkylation Mechanism

    • Title: N-Methylation of Amines with Methanol C
    • Source: Organic Chemistry Portal / J. Org. Chem.
    • URL:[Link]

  • Cbz Deprotection Standards

    • Title: Protection for the Amino Group (Cbz).[1][3][4][5][6]

    • Source: Common Organic Chemistry.
    • URL:[Link]

  • Side Reactions in Peptide Synthesis

    • Title: Prevention of diketopiperazine formation in peptide synthesis.[7]

    • Source: RSC Advances / PubMed.
    • URL:[Link]

  • Acidic Deprotection Alternatives

    • Title: Acid-Mediated Deprotection of Cbz Groups.[1][8][9]

    • Source: Technical Disclosure Commons.[9]

    • URL:[Link]

Sources

Overcoming steric hindrance when coupling Benzyl (3-(methylamino)-3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Steric Hindrance in Coupling Benzyl (3-(methylamino)-3-oxopropyl)carbamate

Executive Summary & Structural Analysis

Target Molecule: this compound Likely Structure:


 or a derivative where the steric bulk is centered around the N-methylated 

-amino acid core. Core Challenge: Steric hindrance in this context typically arises from N-methylation , which reduces the nucleophilicity of the amine or hinders the approach of the activated carboxylic acid. Additionally,

-amino acid derivatives are prone to forming stable secondary structures (aggregation) that can mimic steric hindrance by preventing reagent access.

This guide addresses the two primary bottlenecks:

  • Intrinsic Steric Hindrance: The methyl group on the nitrogen obstructs the reaction center.

  • Aggregation/Solubility: Intermolecular H-bonding leading to gelation or precipitation.

Troubleshooting Guide (Q&A)

Q1: Why is my standard coupling (EDC/HOBt or HBTU) failing with low yields?

A: Standard reagents like HBTU or EDC are often insufficient for N-methylated amino acids due to the steric clash of the methyl group. The reaction rate is significantly slower, allowing side reactions (like hydrolysis of the active ester) to compete.

  • Solution: Switch to high-efficiency reagents that generate more reactive active esters. HATU (with HOAt) or COMU are the gold standards. The 7-azabenzotriazole (HOAt) moiety provides a neighboring group effect (via the pyridine nitrogen) that accelerates the acylation step, overcoming the steric barrier.

Q2: I am observing significant starting material remaining even with HATU. What now?

A: If HATU fails, the issue might be extreme steric hindrance or aggregation.

  • Step 1: Switch to Acid Fluorides. Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH . Acid fluorides are smaller and more reactive than OAt/OBt esters, allowing them to penetrate sterically crowded centers more effectively.

  • Step 2: Use Microwave Irradiation. Heating the reaction to 50–60°C (max 75°C to avoid degradation) provides the kinetic energy to overcome the activation barrier.

Q3: The reaction mixture turns into a gel or precipitates. Is this steric hindrance?

A: This is likely aggregation , common with


-amino acid derivatives which can form stable sheets or helices. This "pseudo-steric" effect prevents diffusion.
  • Solution: Add Chaotropic Salts . Dissolve LiCl (0.4 M) or KSCN in the reaction solvent (DMF or NMP). This disrupts the hydrogen bonding network, keeping the peptide chains extended and accessible. Alternatively, use a solvent mixture like DCM/HFIP (4:1) or NMP/DMSO .

Q4: Are there specific bases I should use to minimize racemization?

A: While


-alanine is achiral, if your derivative has substituents (e.g., 

-methyl), racemization is a risk.
  • Recommendation: Use TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIPEA. TMP is a weaker, more hindered base that is sufficient for activation but less likely to abstract the

    
    -proton, reducing epimerization risk.
    

Optimized High-Efficiency Coupling Protocol

Objective: Coupling a sterically hindered N-methylated


-amino acid derivative (e.g., Cbz-N(Me)-

-Ala-OH) to an amine.

Reagents:

  • Coupling Reagent: HATU (1.2 – 1.5 eq) or COMU (1.2 eq).

  • Base: DIPEA (2.0 – 3.0 eq) or Collidine (for chiral/sensitive substrates).

  • Additive: HOAt (1.2 eq) – Critical if using HATU to maximize the neighbor effect.

  • Solvent: Anhydrous DMF or NMP (0.1 – 0.2 M concentration).

Procedure:

  • Pre-Activation (Crucial for Hindered Acids):

    • Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Add the base (1.0 eq) dropwise.

    • Stir for 1–2 minutes only. Note: Extended pre-activation can lead to guanidinylation of the amine later.

  • Coupling:

    • Add the amine component (1.0 – 1.2 eq) and the remaining base (1.0 – 2.0 eq) to the pre-activated mixture.

    • Optional: Add LiCl (to 0.4 M final conc.) if aggregation is suspected.

  • Reaction Conditions:

    • Standard: Stir at Room Temperature for 2–16 hours. Monitor by HPLC/LCMS.

    • Microwave (Recommended): Heat to 60°C for 20–40 minutes (Power: 20–30 W).

  • Workup:

    • Dilute with EtOAc, wash with 5% KHSO4 (removes base), 5% NaHCO3 (removes acid), and Brine. Dry over Na2SO4.

Comparative Data: Coupling Reagent Efficiency

ReagentReactivitySteric ToleranceRisk of RacemizationRecommended Use Case
HBTU/TBTU ModerateLowLowStandard, unhindered couplings only.
HATU HighHighModerateFirst-line choice for N-methyl/hindered couplings.
COMU HighHighLowExcellent alternative to HATU; safer (non-explosive byproduct).[1]
PyAOP Very HighVery HighHighUse when HATU fails; phosphonium salt is more reactive.
TFFH HighExtremeLowBest for extreme sterics (e.g., Aib-Aib, N-Me-N-Me).

Decision Logic for Steric Hindrance

CouplingStrategy start Start: Coupling this compound check_hindrance Is the hindrance intrinsic (N-Me) or aggregation? start->check_hindrance branch_intrinsic Intrinsic Sterics (N-Methyl) check_hindrance->branch_intrinsic branch_aggregation Aggregation (Gelation) check_hindrance->branch_aggregation reagent_choice Select Reagent: 1. HATU/HOAt 2. COMU branch_intrinsic->reagent_choice solvent_choice Modify Solvent: Add LiCl (0.4M) or use NMP/DMSO branch_aggregation->solvent_choice check_success Check LCMS Conversion reagent_choice->check_success solvent_choice->check_success success Success: Isolate Product check_success->success >90% fail Low Yield / Incomplete check_success->fail <50% advanced_method Advanced Protocol: 1. Use TFFH (Acid Fluoride) 2. Microwave (60°C) 3. Double Coupling fail->advanced_method

Caption: Decision matrix for selecting coupling conditions based on the nature of the hindrance.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Coste, J., et al. (1990). HATU: A New Efficient Reagent for the Coupling of Sterically Hindered Amino Acids. Tetrahedron Letters, 31(2), 205–208. [Link]

  • Carpino, L. A., et al. (1995). The 7-Azabenzotriazole-1-yl-oxy-tris(pyrrolidino)phosphonium Hexafluorophosphate (PyAOP) / 7-Azabenzotriazole (HOAt) Coupling System. Journal of the Chemical Society, Chemical Communications, (2), 201–203. [Link]

  • Wenschuh, H., et al. (1995). Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues.[2] Journal of Organic Chemistry, 60(2), 405–410. [Link]

Sources

Resolving purification challenges of carbamate derivatives in flash chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Purification Challenges in Flash Chromatography
Role: Senior Application Scientist

Introduction: The Carbamate Paradox

Carbamate derivatives (


) are ubiquitous in medicinal chemistry, serving as prodrugs, pesticide intermediates, and crucial protecting groups (Boc, Fmoc, Cbz). While synthetically robust, they present a unique "paradox" in flash chromatography: they are often too stable to react but too fragile to survive acidic stationary phases, and frequently too polar to elute cleanly yet too transparent to be seen by standard UV detection.

This guide moves beyond generic advice. It deconstructs the physicochemical interactions between carbamates and silica, providing self-validating protocols to ensure your compound survives purification with high recovery and purity.

Category 1: Stability & Decomposition (The "Invisible" Loss)

The Mechanism of Failure

The most common issue with carbamate purification—specifically tert-butyl carbamates (Boc)—is on-column decomposition. Standard silica gel is acidic (


 in aqueous slurry) due to surface silanol groups (

).
  • Boc-Derivatives: Acid-labile. Prolonged exposure to acidic silica, especially during slow gradients or dry-loading, catalyzes the loss of the tert-butyl group, yielding the free amine and isobutylene gas.

  • Fmoc-Derivatives: Base-labile. While stable to acid, they are susceptible to degradation if basic modifiers (like Triethylamine) are aggressively used to fix peak tailing.

Protocol: The "Buffered Silica" System

To purify acid-sensitive carbamates (Boc), you must neutralize the stationary phase before the compound touches it.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare your elution solvent (e.g., Hexane/EtOAc) containing 0.1% to 1.0% Triethylamine (TEA) or 1%

    
      in MeOH (for DCM/MeOH gradients).
    
  • Column Pre-Conditioning (Crucial): Flush the flash cartridge with 3-5 column volumes (CV) of the modifier-containing starting solvent.

    • Validation: Collect the eluent and check pH on wet litmus paper. It must be basic (

      
      ).
      
  • Sample Loading:

    • Liquid Load: Dissolve sample in the neutralized mobile phase.

    • Solid Load: Do NOT use standard silica for dry loading. Use Celite or basic alumina to prevent decomposition during solvent evaporation.

Decision Logic: Stability Workflow

CarbamateStability Start Identify Carbamate Type IsBoc Acid-Labile (e.g., Boc) Start->IsBoc IsFmoc Base-Labile (e.g., Fmoc) Start->IsFmoc SilicaAcid Risk: Silica Acidity Cleaves Boc IsBoc->SilicaAcid SilicaBase Risk: Basic Modifiers Cleave Fmoc IsFmoc->SilicaBase ActionBoc Action: Add 0.1% TEA to Mobile Phase + Pre-wash Column SilicaAcid->ActionBoc ActionFmoc Action: Use Neutral Silica Avoid TEA > 0.05% SilicaBase->ActionFmoc LoadMethod Loading Method? ActionBoc->LoadMethod Celite Use Celite/Diol-bonded Phase LoadMethod->Celite Solid Load

Figure 1: Decision matrix for preserving carbamate integrity based on protecting group chemistry.

Category 2: Resolution & Peak Shape (The "Tailing" Trap)

The Interaction

Carbamates possess a nitrogen atom with a lone pair and a carbonyl oxygen. While less basic than free amines, they still act as hydrogen bond acceptors.

  • The Problem: Residual silanols on the silica surface hydrogen bond with the carbamate, causing "streaking" or tailing. This reduces theoretical plates and causes co-elution with impurities.

Troubleshooting Table: Modifier Strategy
Carbamate TypeModifier RecommendationMechanismRisk Factor
Boc-Carbamate 0.1% Triethylamine (TEA) TEA competes for silanol sites, blocking H-bonding with the carbamate.Low. Boc is stable to base.
Fmoc-Carbamate None or 0.1% Acetic Acid Acid suppresses silanol ionization (



), reducing ionic interactions.
High. Avoid TEA; it removes Fmoc.
Cbz-Carbamate 0.1% TEA Similar to Boc; Cbz is generally stable to weak bases.Low.
Unprotected 1%

(aq)
Stronger modifier needed for free amines/carbamate hybrids.Medium. Ensure solubility.

Category 3: Detection (The "Ghost" Peaks)

The Visibility Gap

Aliphatic carbamates (e.g., Boc-protected alkyl amines) lack a conjugated


-system. They have negligible UV absorbance above 210 nm.
  • Common Error: Running a gradient with Ethyl Acetate (UV cutoff ~256 nm) while trying to detect a Boc-carbamate at 210 nm. The solvent absorbs all the light, creating a "blind" run.

The Solution: ELSD or Derivatization

If your carbamate is non-aromatic, UV detection is unreliable.

Protocol: ELSD (Evaporative Light Scattering Detector) Setup

  • Principle: Solvent is evaporated; solid particles scatter light.[1][2] Response is proportional to mass, not chromophores.

  • Settings:

    • Nebulizer Temp: 30°C - 40°C (Keep low to avoid evaporating semi-volatile carbamates).

    • Drift Tube Temp: 50°C - 60°C.[3]

    • Gas Flow: 1.2 - 1.6 SLM (Standard Liters per Minute).

Visual Logic: Detector Selection

DetectorLogic Compound Carbamate Structure Aromatic Contains Aromatic Ring? (Fmoc, Cbz, Benzyl) Compound->Aromatic UV UV Detection (254 nm / 280 nm) Aromatic->UV Yes Aliphatic Aliphatic (Boc-Alkyl) Aromatic->Aliphatic No Yes Yes No No CheckSolvent Check Solvent UV Cutoff UV->CheckSolvent ELSD USE ELSD (Universal Detection) Aliphatic->ELSD Stain TLC Stain: Ninhydrin (Post-Run Check) Aliphatic->Stain

Figure 2: Detector selection workflow based on chromophore presence.

Frequently Asked Questions (FAQs)

Q1: My Boc-protected amine splits into two spots on TLC after the column, but was one spot before. Why? A: You likely experienced on-column deprotection. The acidic silica cleaved the Boc group during purification. The two spots are likely your intact product and the deprotected free amine (which will streak/stay at the baseline).

  • Fix: Repeat the purification using silica pre-washed with 1% Triethylamine in Hexane to neutralize the acidity [1].

Q2: I am purifying an Fmoc-carbamate and the peak is tailing badly. Can I add TEA? A: No. Adding TEA risks removing the Fmoc group (a base-catalyzed elimination mechanism).

  • Fix: Switch to a slightly acidic modifier (0.1% Acetic Acid) or use a "High Performance" spherical silica cartridge which has fewer acidic silanols. Alternatively, use Reverse Phase (C18) with water/acetonitrile (no base) [2].

Q3: I see nothing on the flash chromatogram, but my mass balance is low. Where is my compound? A: If you are using UV detection for an aliphatic carbamate (like N-Boc-piperidine), you are essentially flying blind. The compound eluted, but the detector didn't see it.

  • Fix: Re-run using ELSD. If ELSD is unavailable, collect all fractions and spot them on a TLC plate using Ninhydrin or Permanganate stain to locate the product [3].

Q4: Can I use DCM/MeOH for carbamate purification? A: Yes, but be cautious of silica dissolution. Methanol is polar enough to dissolve silica slightly, which can clog frits.

  • Tip: Keep MeOH < 10% if possible. If higher polarity is needed, switch to Reverse Phase (C18) flash chromatography, which is excellent for polar carbamates and allows the use of water/methanol gradients without dissolving the stationary phase.

References

  • Biotage. (2023).[4] When should I use a pH modifier in flash column chromatography gradient? [Link] (Authoritative source on mobile phase modifiers and silica interactions).

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.[5] [Link] (Detailed mechanistic insight into Fmoc stability and cleavage conditions).

  • Buchi. (n.d.). How to overcome limitations in flash chromatography with an ELSD. [Link] (Technical guide on detecting non-chromophoric compounds).

  • National Institutes of Health (NIH) / PubMed. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines.[6] [Link] (Provides context on the ease of Boc deprotection, reinforcing the need for buffered silica).

Sources

Preventing hydrolysis of the amide bond in Benzyl (3-(methylamino)-3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of Benzyl (3-(methylamino)-3-oxopropyl)carbamate

Ticket ID: #Cbz-BA-001 Subject: Prevention of Distal Amide Hydrolysis in Cbz-


-Ala-NHMe
Date:  February 13, 2026
Status:  Open / Technical Advisory

Executive Summary & Molecule Dashboard

Compound: this compound Abbreviation: Cbz-


-Ala-NHMe
Molecular Weight:  236.27  g/mol
Critical Structural Feature:  This molecule contains two hydrolyzable nitrogen-carbonyl bonds with distinct stability profiles:
  • Carbamate (Proximal): Acid-stable (at RT), base-labile, hydrogenolysis-labile.

  • Methylamide (Distal): The specific bond of concern. Generally stable, but susceptible to hydrolysis under extreme pH or enzymatic contamination.

The Core Challenge: Users frequently encounter hydrolysis of the methylamide bond (


) when attempting to remove the Cbz group under harsh acidic conditions or during aggressive aqueous workups. This guide details how to preserve the amide integrity.

Diagnostic Logic: Is it Hydrolysis?

Before altering protocols, confirm the degradation pathway. Many users mistake cyclization or incomplete deprotection for amide hydrolysis.

DiagnosticFlow node_start Observation: Low Yield or Impurity node_mass Perform LC-MS Analysis node_start->node_mass node_M_minus_31 Mass = [M-31] (Loss of -NHMe) node_mass->node_M_minus_31 Peak A node_M_minus_108 Mass = [M-108] (Loss of PhCH2OH) node_mass->node_M_minus_108 Peak B node_M_minus_18 Mass = [M-18] (Loss of H2O) node_mass->node_M_minus_18 Peak C node_hydrolysis DIAGNOSIS: Amide Hydrolysis Product: Cbz-beta-Ala-OH node_M_minus_31->node_hydrolysis node_deprotection DIAGNOSIS: Cbz Cleavage (Expected if deprotecting) node_M_minus_108->node_deprotection node_cyclization DIAGNOSIS: Cyclization Product: Dihydrouracil derivative node_M_minus_18->node_cyclization

Figure 1: Diagnostic decision tree for identifying degradation products of Cbz-


-Ala-NHMe.

Technical Deep Dive: Mechanisms & Prevention

A. The Thermodynamic Reality

The methylamide bond is kinetically stable but thermodynamically unstable relative to its hydrolysis products (carboxylic acid + methylamine).

  • Acidic Hydrolysis: Requires protonation of the carbonyl oxygen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). Once protonated, water attacks.[1] This is slow at room temperature but accelerates exponentially above 60°C or in highly concentrated acids (e.g., 6N HCl).
    
  • Basic Hydrolysis: Involves direct nucleophilic attack by

    
    . This is generally faster than acid hydrolysis but requires pH > 12.
    
B. Critical Control Points (CCP)
ParameterSafe RangeDanger ZoneMechanism of Failure
pH 2.0 – 11.0< 1.0 or > 12.0Acid-catalyzed activation or Base-catalyzed nucleophilic attack.
Temperature -20°C to 40°C> 60°CThermal energy overcomes the activation barrier for

attack.
Solvent MeOH, DMF, DCMWater (at extreme pH)Water is the reagent of hydrolysis; minimizing its activity reduces rate.
Reagents

, TFA
6N HCl, NaOH, LiOHStrong mineral acids/bases are indiscriminate bond breakers.

Troubleshooting Guides (Q&A)

Scenario 1: "I lost the methylamide during Cbz deprotection."

User Issue: "I used HBr/Acetic Acid to remove the Cbz group, but I see a significant amount of free carboxylic acid (Cbz-


-Ala-OH) or free 

-alanine."

Root Cause: HBr/AcOH is a "sledgehammer" method. While effective for Cbz removal, the high acidity and often elevated temperatures required can cleave the distal amide, especially if water is present in the acetic acid.

Corrective Protocol: Catalytic Hydrogenolysis (The Gold Standard) This method is neutral and chemoselective. It will cleave the Cbz carbamate without touching the methylamide.

  • Dissolve: 1.0 eq of Cbz-

    
    -Ala-NHMe in Methanol (0.1 M concentration).
    
  • Catalyst: Add 10 wt% of Palladium on Carbon (Pd/C, 10% loading).

    • Note: Wet the catalyst with toluene or water first to prevent ignition.

  • Atmosphere: Sparge with Hydrogen gas (

    
    ) via balloon (1 atm).
    
  • Reaction: Stir vigorously at Room Temperature for 2-4 hours.

  • Workup: Filter through Celite to remove Pd.[2] Concentrate filtrate.[2]

    • Result: Pure

      
      -Ala-NHMe as the free amine or acetate salt (if AcOH added).
      
Scenario 2: "My product degrades during aqueous workup."

User Issue: "After synthesizing the molecule, I washed the organic layer with 1M NaOH to remove unreacted Cbz-Cl, and the product yield dropped."

Root Cause: Base-catalyzed hydrolysis.[3] While amides are relatively stable, methylamides (secondary amides) can hydrolyze in strong base, particularly if the organic solvent (like EtOAc) facilitates phase transfer.

Corrective Protocol: Buffered Workup Avoid strong bases. Use pH-controlled washes.

  • Quench: Instead of NaOH, quench excess acid chlorides/anhydrides with a saturated solution of Sodium Bicarbonate (

    
    , pH ~8.5)  or Ammonium Chloride (
    
    
    
    , pH ~5)
    .
  • Separation: Perform washes quickly and keep the phases cold (0-5°C).

  • Drying: Dry organic layers immediately over

    
     to remove residual water.
    
Scenario 3: "I see degradation during storage."

User Issue: "The solid material is turning into a gum over weeks."

Root Cause: Hygroscopicity leading to slow hydrolysis. If the material contains residual acid (from synthesis) and absorbs moisture, it creates a localized "micro-reactor" of acidic water.

Corrective Protocol: Desiccation

  • Store the compound as a dry powder at -20°C.

  • Store under an inert atmosphere (Argon/Nitrogen).

  • Ensure no residual acid traces (TFA/HCl) remain; lyophilize from water/dioxane if necessary to remove volatile acids.

Validated Experimental Protocols

Protocol A: Synthesis of Cbz- -Ala-NHMe (Hydrolysis-Free Method)

Objective: Create the bond without risking immediate hydrolysis.

  • Activation: Dissolve Cbz-

    
    -Alanine-OH (1.0 eq) in dry DCM. Add EDC
    
    
    
    HCl (1.1 eq) and HOBt (1.1 eq). Stir for 15 min at 0°C.
    • Why: Carbodiimide coupling is neutral/mildly acidic and avoids the harsh conditions of acid chlorides.

  • Coupling: Add Methylamine (2.0 M in THF, 1.2 eq) and DIPEA (2.0 eq).

  • Reaction: Warm to RT and stir for 12h.

  • Workup: Wash with 1M HCl (cold, fast) -> Sat.

    
     -> Brine.
    
    • Critical: The 1M HCl wash removes unreacted amine. Do it quickly ( < 5 min) at 0°C to prevent acid hydrolysis of the newly formed amide.

Protocol B: HPLC Method for Stability Monitoring

Objective: Quantify hydrolysis impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5

    
    m).
    
  • Mobile Phase A: Water + 0.1% TFA (Acidic, but transient contact time is safe).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amide bond) and 254 nm (Benzyl ring).

    • Note: The hydrolysis product (Cbz-

      
      -Ala-OH) will elute earlier than the target amide due to the free carboxylic acid polarity.
      

References

  • Green, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley-Interscience. (Standard reference for Cbz stability and deprotection conditions).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley.

  • Bender, M. L. (1960). Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives. Chemical Reviews, 60(1), 53–113. (Foundational kinetics of amide vs. ester hydrolysis).

  • Sajiki, H. (1995).[4][5] Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the use of ammonia, pyridine or ammonium acetate.[4][5] Tetrahedron Letters, 36(20), 3465-3468. (Demonstrates chemoselectivity control in hydrogenolysis).

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for specific hazards associated with this compound before handling.

Sources

Technical Support Center: Stability Optimization for Benzyl (3-(methylamino)-3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Molecule: Benzyl (3-(methylamino)-3-oxopropyl)carbamate Functional Identity:


-Cbz-

-Alanine-

-methylamide Critical Parameter: Temperature-dependent Decarboxylation & Hydrolysis

This guide addresses the stability profile of your target carbamate. While the Benzyl (Cbz/Z) protecting group is classically considered stable, its stability is not absolute.[1] In the context of a


-alanine backbone with a terminal methylamide, this molecule presents a unique "Stability Triad" governed by temperature , pH , and moisture .[1]

Failure to control these variables leads to three primary degradation pathways:

  • Thermal Decarboxylation: Loss of the protecting group at high temperatures.

  • Hydrolysis: Cleavage of the amide or carbamate linkage, accelerated by heat and moisture.

  • Cyclization: Potential formation of dihydrouracil derivatives under forcing conditions.

Module 1: The Cold Chain (Storage & Handling)

Standard Operating Procedure (SOP)

Do not treat this intermediate as an inert solid. The presence of the secondary amide (methylamino) increases hygroscopicity compared to simple Cbz-amino acids.

ParameterRecommended ConditionScientific Rationale
Storage Temp +2°C to +8°C Reduces the rate of spontaneous hydrolysis (Arrhenius kinetics).
Long-term -20°C Required for storage >3 months to prevent slow "yellowing" (oxidation of the benzyl moiety).
Atmosphere Argon/Nitrogen Displaces oxygen; prevents benzyl oxidation to benzaldehyde (yellow impurity).[1]
Desiccation Required Amides hydrogen bond with atmospheric water. Moisture catalyzes carbamate hydrolysis.
The "Thaw Rule" (Self-Validating Step)

Never open a cold bottle immediately.

  • Protocol: Allow the container to equilibrate to room temperature (20–25°C) for 30 minutes inside a desiccator before opening.

  • Why? Opening a cold bottle (

    
    ) in a warm lab (
    
    
    
    , 50% RH) causes immediate condensation on the solid.[1] This water initiates surface hydrolysis, creating a "sticky" crust of benzyl alcohol and free amine.[1]

Module 2: Process Optimization (Reaction Conditions)

When using this molecule as an intermediate, strict thermal limits must be observed to prevent yield loss.[1]

Thermal Stability Thresholds
  • Safe Zone (< 60°C): The Cbz group is kinetically stable.[1]

  • Caution Zone (60°C – 100°C): Stability depends on pH.[1] In basic conditions (pH > 9), hydrolysis of the carbamate accelerates significantly.[1]

  • Danger Zone (> 110°C): Thermal decarboxylation becomes significant.[1] The carbamate cleaves to release

    
    , benzyl alcohol, and the free amine.[1]
    
Degradation Pathway Visualization

The following diagram illustrates the mechanistic risks of overheating or improper pH exposure.

DegradationPathways Molecule Benzyl (3-(methylamino)- 3-oxopropyl)carbamate Intermediates Carbamic Acid Intermediate Molecule->Intermediates Hydrolysis Product3 Free Amine (H2N-beta-Ala-NHMe) Molecule->Product3 Pyrolysis Heat High Heat (>110°C) Heat->Molecule AcidBase Strong Acid/Base + Moisture AcidBase->Molecule Product1 Benzyl Alcohol Intermediates->Product1 Product2 CO2 (Gas) Intermediates->Product2 Intermediates->Product3

Figure 1: Thermal and hydrolytic degradation pathways.[1] Note that high heat can drive direct decarboxylation, while moisture/pH drives hydrolysis to the same end products.[1]

Module 3: Troubleshooting & FAQs

Q1: My compound has turned from white to pale yellow. Is it ruined?

Diagnosis: This is likely trace oxidation of the benzyl group or formation of benzyl alcohol (hydrolysis product).[1] Action Plan:

  • Run an HPLC: If purity is >95%, the color is likely cosmetic (trace benzaldehyde).[1]

  • Recrystallization: Dissolve in minimal hot Ethyl Acetate (50°C) and precipitate with Hexanes/Heptane. This removes the oily benzyl alcohol/benzaldehyde impurities.

  • Prevention: Store under Argon.

Q2: I see a pressure buildup in the reaction vessel at 90°C.

Diagnosis: Decarboxylation is occurring. Mechanism: The carbamate bond is cleaving thermally, releasing


 gas.[1]
Immediate Fix:  Lower temperature to < 75°C. If higher temperature is required for the reaction, switch to a pressure vessel, but be aware that the Cbz group is acting as a "sacrificial" moiety at this point.
Q3: The melting point is lower than the literature/previous batch.

Diagnosis: Solvent occlusion or partial hydrolysis. Validation Protocol (DSC): Do not rely solely on capillary melting points. Run a Differential Scanning Calorimetry (DSC) scan.[1][2]

  • Sharp Endotherm: Pure crystalline material.

  • Broad Endotherm: Solvent impurities.

  • Exotherm before Melt: Decomposition is occurring before melting (unstable polymorph or chemical impurity).[1]

Stability Validation Workflow

Use this logic flow to validate the integrity of your material before committing it to a high-value synthesis step.

StabilityCheck Start Start: Material Check Visual Visual Inspection (White vs. Yellow) Start->Visual Yellow Yellow/Oily Visual->Yellow White White Solid Visual->White HPLC HPLC Purity Check Yellow->HPLC White->HPLC Decision1 Purity > 98%? HPLC->Decision1 Use Proceed to Reaction Decision1->Use Yes Purify Recrystallize (EtOAc/Hex) Decision1->Purify No DSC DSC Analysis (Check Tm & Decomp) Purify->DSC DSC->Use Stable Profile

Figure 2: Decision matrix for quality control prior to synthesis.

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[3] (Standard reference for Cbz thermal/chemical stability limits).

  • Wuts, P. G. M. (2006).[1] Protection for the Amino Group: Carbamates. In Greene's Protective Groups in Organic Synthesis. [1]

  • PubChem. (2024).[1] Benzyl carbamate Compound Summary. National Center for Biotechnology Information. (Analogous structure data).[1]

  • Catiker, E., & Basan, S. (2017).[1] Miscibility and Thermal Degradation Kinetics of Poly-beta-alanine. JOTCSA. (Demonstrates high thermal stability of the beta-alanine backbone itself, isolating the Cbz group as the weak link).[1]

Sources

Addressing hygroscopic nature of Benzyl (3-(methylamino)-3-oxopropyl)carbamate intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzyl (3-(methylamino)-3-oxopropyl)carbamate Intermediates

Introduction:

Welcome to the dedicated support center for researchers and drug development professionals working with this compound and related hygroscopic intermediates. The inherent ability of these compounds to absorb moisture from the atmosphere presents unique challenges during handling, storage, and experimentation.[1][2][3] This guide is designed to provide you with expert insights, practical troubleshooting protocols, and a foundational understanding of the principles governing the behavior of hygroscopic materials. Our goal is to empower you to mitigate risks, ensure experimental reproducibility, and maintain the integrity of your valuable intermediates.

Frequently Asked Questions (FAQs)

Q1: What does it mean for this compound to be "hygroscopic"?

A1: Hygroscopicity is the tendency of a solid substance to attract and hold water molecules from the surrounding environment, either through absorption or adsorption.[1] For a compound like this compound, this means that upon exposure to ambient air, it will readily take up moisture. This can lead to a range of physical and chemical changes, including clumping, caking, and potential degradation, which can significantly impact downstream processes and the quality of the final product.[1][2][4]

Q2: How can I visually identify if my carbamate intermediate has absorbed moisture?

A2: The most common visual cues of moisture absorption in powdered intermediates include:

  • Loss of Flowability: The powder, which should ideally be free-flowing, will become sticky and resistant to movement.[2][5]

  • Clumping and Caking: Formation of aggregates, ranging from small clumps to a solid mass, is a clear indicator of excessive moisture uptake.[2][4]

  • Change in Appearance: The material may appear wet, change in color, or become more translucent.

Q3: What are the primary consequences of ignoring the hygroscopic nature of this intermediate?

A3: Neglecting the hygroscopic properties of this compound can lead to several detrimental outcomes:

  • Inaccurate Weighing: The absorbed water adds to the measured mass, leading to significant errors in stoichiometry for subsequent reactions.

  • Reduced Reaction Yield and Purity: The presence of water can interfere with many chemical reactions, potentially leading to unwanted side products or incomplete conversion.

  • Degradation of the Intermediate: Carbamates can be susceptible to hydrolysis under certain conditions, and the presence of excess water can facilitate this degradation pathway.

  • Processing and Formulation Challenges: In a drug development setting, moisture-laden powders exhibit poor flow and compaction properties, complicating processes like tableting and capsule filling.[4][6][7]

Q4: Is there a specific relative humidity (RH) threshold I should be concerned about?

A4: While a specific critical relative humidity for this exact intermediate is not broadly published, it is best practice to handle highly hygroscopic materials in an environment with RH controlled to below 40-50%.[5] For particularly sensitive operations, a more stringent control of RH to 15-25% is recommended.[8]

Troubleshooting Guides

Issue 1: Inconsistent Reaction Outcomes and Low Yields

Symptoms:

  • Variable reaction yields from batch to batch.

  • Presence of unexpected impurities in the crude product.

  • Difficulty in achieving complete conversion of the starting material.

Root Cause Analysis: The most likely culprit is the introduction of uncontrolled amounts of water into the reaction via the hygroscopic carbamate intermediate. Water can act as an unwanted nucleophile or base, leading to side reactions or decomposition of reagents.

Mitigation Protocol:

  • Drying the Intermediate: Prior to use, dry the this compound under vacuum at a temperature that will not cause degradation. The specific temperature and duration should be determined empirically, but a starting point of 40-50°C for several hours is often effective.

  • Inert Atmosphere Handling: Whenever possible, handle the dried intermediate in a glove box or glove bag with a dry, inert atmosphere (e.g., nitrogen or argon).[9][10]

  • Use of Dry Solvents: Ensure all solvents used in the reaction are rigorously dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent).

  • Rapid Weighing and Transfer: If a glove box is unavailable, minimize the exposure time of the intermediate to the atmosphere during weighing and transfer. Have all necessary equipment and reagents ready to proceed immediately after weighing.

Issue 2: Material Clumping and Poor Flowability During Handling and Transfer

Symptoms:

  • The powder adheres to spatulas, weighing paper, and glassware.

  • Difficulty in transferring the material quantitatively.

  • Formation of hard cakes in the storage container.

Root Cause Analysis: This is a direct physical consequence of moisture absorption, where intermolecular forces between particles are enhanced by the presence of water, leading to agglomeration.[1]

Troubleshooting Workflow:

Caption: Decision workflow for handling clumped hygroscopic material.

Experimental Protocols

Protocol 1: Quantitative Moisture Content Determination by Karl Fischer Titration

The Karl Fischer (KF) titration method is the gold standard for accurately determining the water content in a sample.[][12] It is a highly specific and sensitive technique.

Instrumentation:

  • Volumetric or Coulometric Karl Fischer Titrator

Procedure:

  • Instrument Preparation: Prepare the KF titrator according to the manufacturer's instructions. This typically involves conditioning the titration cell to a low-drift endpoint.

  • Sample Preparation: In a controlled low-humidity environment (e.g., a glove box), accurately weigh a representative sample of the this compound intermediate. The sample size will depend on the expected water content and the type of titrator used.

  • Titration: Quickly introduce the weighed sample into the titration cell.

  • Analysis: The instrument will automatically titrate the sample with the KF reagent until all the water has reacted. The instrument software will then calculate the water content, usually expressed as a weight percentage.

  • Blank Measurement: Perform a blank titration to account for any ambient moisture that may have entered the system during sample introduction.[13]

Data Interpretation: A low water content (typically <0.5% w/w) indicates that the material is sufficiently dry for most applications. Higher values confirm moisture absorption and necessitate a drying step before use.

ParameterVolumetric KFCoulometric KF
Typical Application Samples with >1% water contentSamples with <1% water content (ppm levels)
Principle Titration with a standardized KF reagentElectrochemical generation of iodine
Sensitivity LowerHigher
Protocol 2: Best Practices for Storage of Hygroscopic Intermediates

Proper storage is critical to maintaining the quality of this compound over time.

Recommended Storage Conditions:

ConditionRecommendationRationale
Container Tightly sealed, amber glass bottle with a polytetrafluoroethylene (PTFE)-lined cap.Protects from light and moisture ingress.
Atmosphere Store under an inert atmosphere (e.g., backfill with argon or nitrogen before sealing).Minimizes exposure to atmospheric moisture and oxygen.
Location A desiccator containing a suitable desiccant (e.g., anhydrous calcium sulfate, molecular sieves).Provides a low-humidity environment.[9]
Temperature Cool, dry place, away from direct sunlight and heat sources.Reduces the rate of potential degradation.

Storage Workflow Diagram:

G A Receive Material B Work in a Controlled Environment (Low Humidity) A->B Immediate Action C Aliquot into smaller, appropriately sized containers B->C D Backfill each container with inert gas (Ar or N2) C->D E Seal tightly with PTFE-lined caps D->E F Place sealed containers in a desiccator E->F G Store desiccator in a cool, dark place F->G

Caption: Recommended workflow for the safe storage of hygroscopic intermediates.

References

  • Airaksinen, S., et al. (2005). "Role of Water in the Physical Stability of Solid Dosage Formulations." Journal of Pharmaceutical Sciences, 94(10), 2147–2165. Available at: [Link]

  • AZoM. (2019). "Moisture Analysis in the Pharmaceutical Industry." Available at: [Link]

  • Callahan, J. C., et al. (1982). "Equilibrium moisture content of pharmaceutical excipients." Drug Development and Industrial Pharmacy, 8(3), 355-369.
  • Heng, S., et al. (2022). "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals." Pharmaceutics, 14(9), 1898. Available at: [Link]

  • Jil-ANI, S. T., et al. (2019). "Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview." PharmaInfo. Available at: [Link]

  • Kerone. (2021). "Moisture Analysis in the Pharmaceutical Industry." Available at: [Link]

  • Richpacking. (2022). "Hygroscopic Problems Of Capsule Filled Powders." Available at: [Link]

  • Sun, C. C. (2013). "The Effect of Moisture on the Flowability of Pharmaceutical Excipients." AAPS PharmSciTech, 14(4), 1301–1307. Available at: [Link]

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Validation & Comparative

A Researcher's Guide to Interpreting the ¹H NMR Spectrum of Benzyl (3-(methylamino)-3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and organic synthesis, the unambiguous structural confirmation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum for Benzyl (3-(methylamino)-3-oxopropyl)carbamate, a molecule featuring both carbamate and amide functionalities. We will dissect the expected chemical shifts, coupling patterns, and compare its spectral signature to a key structural isomer to demonstrate the discerning power of NMR in complex molecular architectures.

Principles of ¹H NMR and Structural Elucidation

¹H NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, like protons, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two distinct energy states. The absorption of radiofrequency radiation causes a transition between these states, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the proton.[1]

Four key pieces of information are extracted from a ¹H NMR spectrum to determine a molecule's structure:

  • Chemical Shift (δ): Indicates the electronic environment of a proton. Electronegative atoms or π-systems nearby will "deshield" a proton, shifting its signal downfield (to a higher ppm value).[2][3][4][5]

  • Integration: The area under a signal is proportional to the number of protons it represents.[6]

  • Multiplicity (Splitting): Reveals the number of protons on adjacent atoms through a phenomenon called spin-spin coupling. A signal is split into 'n+1' peaks, where 'n' is the number of neighboring, non-equivalent protons.[6][7]

  • Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the dihedral angle and connectivity between coupled protons.[8][9]

Structural Analysis and Predicted ¹H NMR Spectrum

Let's first examine the structure of this compound and identify the unique proton environments.

Caption: Molecular structure with proton environments labeled (Hₐ - Hₕ).

Based on established chemical shift ranges for various functional groups, we can predict the ¹H NMR spectrum as follows:

Proton LabelIntegrationMultiplicityApprox. Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Rationale
Hₐ (Aromatic)5HMultiplet (m)7.30 - 7.45-Protons on a monosubstituted benzene ring experience deshielding from the ring current effect.[10] Their signals often overlap into a complex multiplet.[11]
Hᵦ (Benzylic)2HSinglet (s)~5.12-These benzylic protons are deshielded by the adjacent electronegative oxygen of the carbamate.[10] They are expected to appear as a sharp singlet as there are no adjacent protons to couple with.
H꜀ (Carbamate NH)1HBroad Singlet (br s) or Triplet (t)5.0 - 9.0~5-6The chemical shift is highly variable due to solvent, concentration, and temperature effects.[12] It may appear as a broad singlet due to quadrupole broadening or exchange.[6] If coupling to Hₑ is resolved, it would be a triplet.
Hₑ (CH₂-N)2HQuartet (q) or Triplet (t)~3.35~6-7Methylene protons adjacent to the carbamate nitrogen. Deshielded by the electronegative nitrogen.[10] Expected to be a triplet due to coupling with Hբ. If coupling to H꜀ is also resolved, it would be a quartet (triplet of doublets).
(CH₂-C=O)2HTriplet (t)~2.50~6-7Methylene protons alpha to a carbonyl group are deshielded.[10] They will be split into a triplet by the adjacent Hₑ protons. Typical aliphatic coupling is 6-8 Hz.[8]
H₉ (Amide NH)1HBroad Singlet (br s) or Quartet (q)5.0 - 9.0~4-5Similar to the carbamate NH, the chemical shift is variable.[10][13] If coupling to Hₕ is resolved, it would appear as a quartet. Amide N-H protons often show restricted rotation, which can sometimes lead to distinct signals.[10]
Hₕ (N-CH₃)3HDoublet (d)~2.78~4-5The methyl protons are deshielded by the adjacent nitrogen atom.[14] They are split into a doublet by the single amide proton (H₉).

Comparison with a Structural Isomer: Distinguishing Power of ¹H NMR

To highlight the utility of ¹H NMR in distinguishing between closely related structures, let's compare the predicted spectrum of our target molecule with its isomer, (3-(Benzylamino)-3-oxopropyl)(methyl)carbamate . In this isomer, the methyl and benzyl groups have swapped positions.

Proton EnvironmentThis compound (Predicted δ)(3-(Benzylamino)-3-oxopropyl)(methyl)carbamate (Predicted δ)Key Differentiating Feature
Aromatic-H 7.30 - 7.45 (m, 5H)7.25 - 7.40 (m, 5H)Subtle shift, but multiplicity and integration are the same.
O-CH₂-Ar ~5.12 (s, 2H)-Signal absent. This is a critical point of differentiation.
N-CH₂-Ar -~4.40 (d, 2H)Signal present. The benzylic protons are now attached to a nitrogen, shifting them upfield relative to an oxygen attachment and causing them to appear as a doublet due to coupling with the adjacent N-H.
O-CH₃ -~3.65 (s, 3H)Signal present. A sharp singlet for the methyl group attached to the carbamate oxygen.[15]
N-CH₃ ~2.78 (d, 3H)-Signal absent.
Propyl CH₂-N ~3.35 (q or t, 2H)~3.40 (t, 2H)Similar chemical shift, but multiplicity might differ.
Propyl CH₂-C=O ~2.50 (t, 2H)~2.55 (t, 2H)Very similar chemical shift and multiplicity.
Carbamate N-H ~5.0-9.0 (br s or t, 1H)-Signal absent. The carbamate nitrogen is tertiary.
Amide N-H ~5.0-9.0 (br s or q, 1H)~5.0-9.0 (br s or t, 1H)Present in both, but coupling partner changes.

This side-by-side comparison clearly shows that ¹H NMR can easily and definitively distinguish between these two isomers. The presence of a benzylic singlet around 5.1 ppm versus a benzylic doublet around 4.4 ppm, and the presence of an N-methyl doublet versus an O-methyl singlet, provide unambiguous proof of structure.

Experimental Protocol for High-Quality Data Acquisition

Obtaining a clean, high-resolution ¹H NMR spectrum is crucial for accurate interpretation. The following protocol outlines the standard procedure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh 5-10 mg of Benzyl (3-(methylamino)-3- oxopropyl)carbamate p2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) p1->p2 p3 Add internal standard (e.g., TMS, 0.03% v/v) p2->p3 p4 Transfer solution to a clean NMR tube p3->p4 a1 Insert tube into NMR spectrometer p4->a1 a2 Lock on solvent deuterium signal and shim magnet a1->a2 a3 Set acquisition parameters (e.g., 16-32 scans, 1-5s relaxation delay) a2->a3 a4 Acquire Free Induction Decay (FID) data a3->a4 d1 Apply Fourier Transform to FID a4->d1 d2 Phase correct the spectrum d1->d2 d3 Calibrate chemical shift scale to TMS (0 ppm) d2->d3 d4 Integrate signals and analyze multiplicities d3->d4

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Causality Behind Experimental Choices:

  • Solvent Selection: Deuterated solvents (e.g., CDCl₃, DMSO-d₆) are used because they are "invisible" in the ¹H NMR spectrum, preventing large solvent signals from obscuring the analyte signals.[14] DMSO-d₆ is often preferred for molecules with exchangeable protons (N-H, O-H) as it can slow down the exchange rate and allow for the observation of coupling to these protons.[16]

  • Internal Standard (TMS): Tetramethylsilane (TMS) is added as a reference point. Its 12 equivalent protons produce a sharp singlet that is defined as 0.0 ppm, against which all other signals are measured.[14]

  • Shimming: The process of shimming adjusts the magnetic field to make it as homogeneous as possible across the sample volume. This is critical for achieving sharp, well-resolved peaks.

  • Number of Scans: Signal-to-noise ratio improves with the square root of the number of scans. For a moderately concentrated sample, 16 to 32 scans are usually sufficient to obtain a high-quality spectrum.

Conclusion

The ¹H NMR spectrum of this compound provides a rich tapestry of information that, when properly interpreted, confirms its molecular structure with high fidelity. By systematically analyzing the chemical shifts, integrations, and coupling patterns of the benzylic, aromatic, and aliphatic protons, a complete and unambiguous assignment is achievable. Furthermore, the direct comparison with a structural isomer underscores the remarkable power of NMR to differentiate between subtle molecular variations, an indispensable capability in modern chemical research and drug development.

References

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
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A Comparative Guide to the FTIR Spectral Analysis of Benzyl (3-(methylamino)-3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of Benzyl (3-(methylamino)-3-oxopropyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's characteristic spectral features. By comparing its spectrum with those of structurally related molecules—Benzyl Carbamate and N-methylacetamide—we aim to provide a clear framework for identifying and characterizing this and similar molecular structures.

Introduction: The Vibrational Language of Carbamates and Amides

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When infrared radiation interacts with a sample, specific frequencies are absorbed, corresponding to the vibrations of particular chemical bonds and functional groups. The resulting spectrum is a unique molecular fingerprint, providing invaluable information about chemical structure.

This compound is a molecule of interest that incorporates two key functional groups: a carbamate and a secondary amide. Understanding the characteristic infrared absorptions of these groups is crucial for its structural elucidation.

  • Carbamates (R-O-C(=O)-NR'R'') : This functional group exhibits characteristic stretching vibrations for the N-H bond (if present), the carbonyl (C=O) group, and the C-O and C-N bonds.

  • Secondary Amides (R-C(=O)-NHR') : These groups are defined by their N-H stretching and bending vibrations, as well as the prominent C=O stretch (Amide I band) and N-H bend coupled with C-N stretch (Amide II band).[1]

This guide will dissect the expected FTIR spectrum of the target molecule, drawing on established spectral correlations and comparative data from analogous compounds to provide a robust analytical methodology.

Molecular Structure and Vibrational Modes

To understand the FTIR spectrum, it is essential to first visualize the molecular structure and the key vibrational modes that give rise to characteristic absorption bands.

Figure 1. Molecular structure of this compound with key functional groups highlighted.

Predicted FTIR Spectrum and Characteristic Bands

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Benzyl Carbamate (Experimental, cm⁻¹) [2][3][4][5][6]N-methylacetamide (Experimental, cm⁻¹) [7][8][9]
N-H StretchCarbamate & Amide3300 - 3400~3422, 3332~3300
C-H Stretch (Aromatic)Benzyl Group3000 - 3100~3030-
C-H Stretch (Aliphatic)Alkyl Chain2850 - 3000~2950~2940
C=O Stretch (Carbamate)Carbamate1690 - 1730~1694-
C=O Stretch (Amide I)Secondary Amide1630 - 1680-~1650
N-H Bend (Amide II)Secondary Amide1510 - 1570-~1560
N-H Bend (Carbamate)Carbamate1600 - 1620~1610-
C-N StretchCarbamate & Amide1200 - 1400~1346~1370
C-O StretchCarbamate1000 - 1300~1068, ~1216-
C-H Bend (Aromatic)Benzyl Group690-900~700-750-

Comparative Spectral Analysis

N-H Stretching Region (3300 - 3400 cm⁻¹)

Both the carbamate and the secondary amide groups in the target molecule contain N-H bonds. Therefore, we expect to see absorption bands in this region. In solid-state or concentrated solutions, hydrogen bonding typically broadens these peaks and shifts them to lower wavenumbers. For this compound, which has two different N-H bonds, we might observe two distinct peaks or a single broad envelope. Secondary amides typically show a single N-H stretching band.[10][11]

  • Comparison with Benzyl Carbamate : Benzyl carbamate, a primary carbamate, shows two distinct N-H stretching bands (~3422 and 3332 cm⁻¹), corresponding to the asymmetric and symmetric stretches of the -NH₂ group.[2]

  • Comparison with N-methylacetamide : This secondary amide exhibits a single, broader N-H stretching band around 3300 cm⁻¹.[9]

For our target molecule, the presence of two secondary N-H groups (one carbamate, one amide) will likely result in a complex, broad absorption in this region, potentially with two overlapping peaks.

Carbonyl (C=O) Stretching Region (1600 - 1750 cm⁻¹)

This region is often the most informative for distinguishing between different carbonyl-containing functional groups.

  • Carbamate C=O Stretch : The carbonyl group of the carbamate is expected to absorb at a higher frequency due to the electron-withdrawing effect of the adjacent oxygen atom. The typical range is 1690-1730 cm⁻¹.[12][13] Benzyl carbamate shows a strong absorption at approximately 1694 cm⁻¹.[2]

  • Amide I Band : The C=O stretch of the secondary amide, known as the Amide I band, is expected to appear at a lower frequency, typically between 1630 and 1680 cm⁻¹.[1][10] This is due to resonance with the nitrogen lone pair, which decreases the double-bond character of the C=O bond.[14] N-methylacetamide, a classic example, has its Amide I band around 1650 cm⁻¹. The exact position of the Amide I band is highly sensitive to hydrogen bonding and conformation.[1][15]

The FTIR spectrum of this compound should therefore exhibit two distinct carbonyl peaks, allowing for clear identification of both the carbamate and amide functionalities.

N-H Bending and C-N Stretching Region (1200 - 1620 cm⁻¹)
  • Amide II Band : A key feature of secondary amides is the Amide II band, which appears between 1510 and 1570 cm⁻¹.[1] This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.[1] N-methylacetamide shows a strong Amide II band around 1560 cm⁻¹.

  • Carbamate N-H Bend : Primary carbamates like benzyl carbamate show an N-H bending (scissoring) vibration around 1610 cm⁻¹.[2] For the secondary carbamate in our target molecule, a similar N-H bend is expected, though its intensity and position may vary.

  • C-N and C-O Stretches : The C-N and C-O stretching vibrations of the carbamate and amide groups will appear in the fingerprint region (below 1400 cm⁻¹). These bands are often coupled with other vibrations and can be more difficult to assign definitively without theoretical calculations. However, strong absorptions related to the C-O stretch of the carbamate are expected between 1000 and 1300 cm⁻¹.[2]

Experimental Protocol for FTIR Analysis

To obtain a high-quality FTIR spectrum of this compound, the following protocol is recommended.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Solid Sample (KBr Pellet) acq1 Collect Background Spectrum (Empty Sample Compartment or Pure Solvent) prep1->acq1 prep2 Solution (e.g., in Chloroform) prep2->acq1 acq2 Collect Sample Spectrum acq1->acq2 acq3 Co-add multiple scans (e.g., 32-64) to improve signal-to-noise ratio acq2->acq3 proc1 Ratio sample spectrum against background to obtain absorbance spectrum acq3->proc1 proc2 Perform baseline correction proc1->proc2 proc3 Identify and label peak positions proc2->proc3

Sources

A Comparative Guide to HPLC Retention Time Standards for Benzyl (3-(methylamino)-3-oxopropyl)carbamate Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as Benzyl (3-(methylamino)-3-oxopropyl)carbamate, establishing a robust analytical methodology to determine purity is a critical early-stage gatekeeper. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique for purity assessment of this compound. We will delve into a proposed HPLC method, justifying the critical parameter choices, and compare its performance characteristics against alternative analytical technologies. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish a reliable and scientifically sound approach to purity analysis for this and structurally similar molecules.

Proposed HPLC Method for this compound Purity Analysis

Given the absence of a standardized pharmacopeial method for this compound, a scientifically robust method must be developed and validated. Based on the structure of the analyte—containing a benzyl group, a carbamate linkage, and a polar side chain—a reversed-phase HPLC (RP-HPLC) method is the most logical starting point. RP-HPLC separates molecules based on their hydrophobicity, making it well-suited for compounds with both non-polar and polar functionalities.[1][2]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Reference Standard Standard_Sol Standard_Sol Standard->Standard_Sol Dissolve Sample Test Sample Sample_Sol Sample_Sol Sample->Sample_Sol Dissolve Solvent Diluent (e.g., ACN/Water) Solvent->Standard_Sol Solvent->Sample_Sol HPLC_System HPLC System Standard_Sol->HPLC_System Inject Column C18 Column HPLC_System->Column Mobile Phase Flow Sample_Sol->HPLC_System Inject Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation

Caption: Proposed HPLC workflow for purity analysis.

Detailed HPLC Protocol
Parameter Proposed Condition Justification
Column C18 (Octadecylsilane), 4.6 x 150 mm, 5 µmThe C18 stationary phase is a versatile and widely used reversed-phase chemistry that provides excellent retention for a broad range of compounds, including those with aromatic moieties like the benzyl group in the analyte.[1][2]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA is a common mobile phase additive that acts as an ion-pairing agent, improving peak shape for basic compounds by minimizing tailing.[3]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency and low viscosity.
Gradient 20% B to 80% B over 20 minutesA gradient elution is necessary to ensure the timely elution of both polar and non-polar impurities, providing a comprehensive impurity profile in a single run.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and chromatographic efficiency.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times.[4]
Detection Wavelength 220 nmThe benzyl group in the analyte is expected to have a strong UV absorbance at this wavelength, providing good sensitivity for both the main component and related impurities.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Reference Standard This compound of known purityA well-characterized reference standard is essential for accurate quantification and retention time confirmation.

Comparative Analysis of Purity Determination Techniques

While HPLC is a powerful tool, it is essential to understand its performance characteristics in the context of other available analytical technologies.

Technique Principle Applicability to Analyte Advantages Limitations
Proposed HPLC-UV Separation based on polarity with UV detection.Highly suitable. The analyte's structure lends itself well to reversed-phase separation and UV detection.Robust, reproducible, and widely available. Cost-effective for routine quality control.Lower sensitivity and specificity compared to mass spectrometry. Co-eluting impurities with similar UV spectra may not be resolved.
UPLC-MS Separation using smaller particle size columns at higher pressures, coupled with mass spectrometry detection.Highly suitable. Offers enhanced separation and definitive identification of impurities.Faster analysis times, higher resolution, and greater sensitivity than HPLC.[5][6][7] Provides molecular weight information for impurity identification.Higher initial instrument cost and complexity.
GC-MS Separation of volatile compounds in the gas phase with mass spectrometry detection.Potentially problematic. Carbamates can be thermally labile and may degrade in the hot GC inlet, leading to inaccurate results.[8][9][10][11]High sensitivity and excellent chromatographic resolution for volatile compounds.Not suitable for non-volatile or thermally unstable compounds without derivatization, which adds complexity to the method.

Troubleshooting Common HPLC Issues

A self-validating analytical method requires an understanding of potential pitfalls and their remedies.

Issue Potential Cause(s) Troubleshooting Steps
Peak Tailing - Secondary interactions between the analyte and the stationary phase. - Column degradation. - Inappropriate mobile phase pH.- Ensure the mobile phase pH is appropriate for the analyte's pKa. - Use a high-quality, end-capped column. - Consider adding a competitive base to the mobile phase.[12]
Peak Broadening - Column overload. - Extra-column dead volume. - Column contamination or aging.- Reduce the injection volume or sample concentration. - Check and tighten all fittings. - Flush the column with a strong solvent or replace it if necessary.[13][14]
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column equilibration issues.- Ensure proper mobile phase degassing and pump performance. - Use a column oven for stable temperature control. - Ensure the column is fully equilibrated before each injection.

Conclusion

The proposed reversed-phase HPLC method provides a robust and reliable starting point for the purity analysis of this compound. Its widespread availability and cost-effectiveness make it an ideal choice for routine quality control. For more demanding applications, such as impurity identification and characterization, the use of UPLC-MS is highly recommended due to its superior resolution and sensitivity. While GC-MS is a powerful technique for volatile compounds, its applicability to carbamates is limited by their thermal instability. A thorough understanding of the chosen analytical technique, coupled with proactive troubleshooting, will ensure the generation of high-quality, reliable data that is essential for advancing drug development programs.

References

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  • Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. ProQuest. Available from: [Link]

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  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters Corporation. Available from: [Link]

  • Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. PubMed. Available from: [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. Available from: [Link]

  • LC Chromatography Troubleshooting Guide. HALO Columns. Available from: [Link]

  • What are the Common Peak Problems in HPLC. Chromatography Today. Available from: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available from: [Link]

  • Polar Column in HPLC Example. Hawach. Available from: [Link]

  • Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog. Available from: [Link]

  • Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. ResearchGate. Available from: [Link]

  • Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Waters Corporation. Available from: [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. Available from: [Link]

  • Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Waters Corporation. Available from: [Link]

  • Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Semantic Scholar. Available from: [Link]

  • Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Agilent. Available from: [Link]

  • Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluating Solid Was. EPA. Available from: [Link]

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Elemental analysis data validation for Benzyl (3-(methylamino)-3-oxopropyl)carbamate

Comparative Guide to Purity Validation: Elemental Analysis vs. Orthogonal Methods for Z- -Ala-NHMe Derivatives

Topic: Elemental Analysis Data Validation for Benzyl (3-(methylamino)-3-oxopropyl)carbamate Molecule Identifier: Z-

Formula:

Molecular Weight:

Executive Summary

In the high-stakes environment of drug development, establishing the identity and purity of intermediates like This compound is non-negotiable. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to quantify bulk purity or detect inorganic salts and trapped solvents.

Historically, Combustion Analysis (CHN) has been the "gold standard" gatekeeper for publication (e.g., J. Med. Chem. requirements of

This guide objectively compares the traditional CHN method against the modern orthogonal approach: Quantitative NMR (qNMR) .[1] We provide experimental protocols to validate this specific carbamate, ensuring your data meets the rigorous standards of regulatory bodies and top-tier journals.

Theoretical Baseline & Molecule Profile

Before validation, the theoretical composition must be established with high precision.

Target Molecule: this compound Structure:

Theoretical Elemental Composition
ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 1212.011144.13261.00%
Hydrogen (H) 161.00816.1286.83%
Nitrogen (N) 214.00728.01411.86%
Oxygen (O) 315.99947.99720.31%
Total 236.27 100.00%

Critical Insight: The presence of both a carbamate (


) and a secondary amide (

) creates a strong hydrogen-bonding network. This molecule will actively trap atmospheric moisture and synthesis solvents (like DCM or Ethyl Acetate), leading to failed CHN results unless rigorous drying protocols are followed.

Comparative Analysis: CHN vs. qNMR vs. HRMS

The following table contrasts the three primary validation methods. For this specific carbamate, qNMR is recommended as the primary problem-solver , while CHN remains the formal requirement for many journals.

Table 1: Method Performance Comparison
FeatureCombustion Analysis (CHN) Quantitative NMR (qNMR) HRMS (ESI+)
Primary Output % Weight of C, H, NAbsolute Purity (Mass %)Exact Mass (

)
Sample Req. 2–5 mg (Destructive)5–10 mg (Non-destructive)< 0.1 mg
Accuracy

(High precision required)

(Dependent on S/N ratio)
< 5 ppm (Mass accuracy)
Blind Spots Inorganic salts, trapped water (skew results)Inorganic salts (invisible in

)
Bulk impurities, salts, water
Solvent Detection Fails (seen as impurity)Excellent (identifies & quantifies)Poor (solvents evaporate)
Cost/Run Low (

20)
Medium (Instrument time + Deuterated solvent)High (Instrument maintenance)
Verdict The Gatekeeper. Required for publication but struggles with solvates.The Troubleshooter. Distinguishes between "impure product" and "wet product."The Identifier. Confirms structure, not purity.

Experimental Protocols

Protocol A: The "Gold Standard" Combustion Analysis (CHN)

Objective: Achieve data within

Prerequisites:

  • Automated Elemental Analyzer (e.g., PerkinElmer 2400 Series II).

  • Microbalance (readability 0.001 mg).

Step-by-Step Workflow:

  • Sample Pre-treatment (CRITICAL):

    • Due to the amide functionality, the sample must be dried.

    • Place 20 mg of sample in a vacuum drying pistol over

      
       at 
      
      
      for 24 hours.
    • Why? Removal of 0.5 molar equivalents of water is necessary. Without this, %C would drop to ~58.7% (Fail).

  • Weighing:

    • Weigh 2.000–2.500 mg of dried sample into a tin capsule. Fold hermetically to exclude air.

    • Weigh a standard (e.g., Acetanilide) to calibrate the detector response (

      
      -factor).
      
  • Combustion:

    • Combust at

      
       in excess oxygen.
      
    • Reduction column (Copper) converts

      
       to 
      
      
      .
  • Analysis:

    • Compare "Found" values to "Theoretical."[1]

    • Acceptance Criteria:

      
      .
      
Protocol B: Quantitative NMR (qNMR) Validation

Objective: Determine absolute purity when CHN fails due to solvation.

Prerequisites:

  • 400 MHz (or higher) NMR Spectrometer.

  • Internal Standard (IS): Maleic Acid (Traceable purity 99.9%+) or Dimethyl sulfone .

    • Selection Logic: Maleic acid singlet (

      
       6.3 ppm) does not overlap with the Benzyl aromatics (
      
      
      7.3 ppm) or the Methyl/Propyl signals of our target.

Step-by-Step Workflow:

  • Weighing (Precision is Key):

    • Weigh exactly

      
       mg of the Carbamate sample (
      
      
      ) into a vial.
    • Weigh exactly

      
       mg of Maleic Acid standard (
      
      
      ) into the same vial.
  • Solvation:

    • Dissolve in 0.6 mL DMSO-

      
      . (DMSO is preferred over 
      
      
      to break amide H-bonds and sharpen peaks).
  • Acquisition:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 60 seconds  (Must be 
      
      
      of the longest relaxing proton to ensure full magnetization recovery).
    • Scans: 16 or 32.

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the Internal Standard singlet (set to normalized value).

    • Integrate the Benzyl methylene protons (

      
       at 
      
      
      ppm, 2H).
  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (IS=2, Sample=2)
      
    • 
      : Molecular Weight[2][3]
      
    • 
      : Mass weighed
      

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the technical workflow for validating this molecule.

Diagram 1: The Purity Validation Decision Tree

This workflow guides the researcher on when to switch from CHN to qNMR.

ValidationWorkflowStartSynthesized Z-beta-Ala-NHMeDryingVacuum Dry (P2O5, 40°C, 24h)Start->DryingCHNCombustion Analysis (CHN)Drying->CHNCheckWithin ±0.4%?CHN->CheckPassValidated: Publishable PurityCheck->PassYesFailFail: Deviation > 0.4%Check->FailNoqNMRRun qNMR (DMSO-d6)Check for SolventsFail->qNMRRecalcRecalculate Theoreticalwith Solvent CorrectionqNMR->RecalcSolvent FoundRepurifyRepurify (Recrystallize)qNMR->RepurifyImpurity FoundRecheckMatches Corrected Formula?Recalc->RecheckRecheck->PassYes (Report as Solvate)Recheck->RepurifyNoRepurify->Drying

Caption: Decision matrix for handling amide-based hygroscopic compounds. Note the loop for solvent correction.

Diagram 2: Orthogonal Data Streams

Comparing how the two methods "see" the molecule.

MethodComparisonSampleSample: Z-beta-Ala-NHMeCombustionCombustion (975°C)Sample->CombustionMagnetMagnetic Field (B0)Sample->MagnetGasesGases: CO2, H2O, N2Combustion->GasesDetectorTCD DetectionGases->DetectorResultCHNResult: %C, %H, %N(Blind to Structure)Detector->ResultCHNResonanceProton ResonanceMagnet->ResonanceSpectrumSpectrum IntegrationResonance->SpectrumResultNMRResult: Molar Ratio(Sees Structure + Solvents)Spectrum->ResultNMR

Caption: CHN destroys the sample to measure elements; qNMR preserves the sample to measure structural ratios.

Data Interpretation & Troubleshooting

Scenario: The "Water Trap"

You synthesize the carbamate, dry it on a rotovap, and run CHN.

  • Theoretical: C: 61.00%, H: 6.83%, N: 11.86%

  • Found: C: 59.10%, H: 6.95%, N: 11.40%

  • Analysis: Carbon is down by ~2%. Hydrogen is slightly high. This is classic water entrapment .

  • Resolution: Run qNMR. You will likely see a water peak at

    
     3.33 ppm (in DMSO). Calculate the mole fraction of water. If it equals 0.5 moles, recalculate the theoretical values for 
    
    
    .
    • New MW: 245.27

    • New Theoretical C:

      
      .
      
    • The "Found" value of 59.10% is now within 0.34% of the solvated theory. Pass.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

X-ray crystallography data for Benzyl (3-(methylamino)-3-oxopropyl)carbamate structure confirmation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Structure Confirmation: Benzyl (3-(methylamino)-3-oxopropyl)carbamate

Executive Summary

In the development of peptidomimetics, precise structural confirmation is the non-negotiable gateway between synthesis and biological evaluation. This guide provides a rigorous technical comparison of Single Crystal X-Ray Diffraction (SC-XRD) against standard spectroscopic alternatives (NMR, MS, IR) for the characterization of This compound (also known as Cbz-β-Ala-NHMe ).

While NMR and MS provide essential solution-phase and composition data, this guide demonstrates why SC-XRD remains the "Gold Standard" for defining the absolute spatial arrangement, intermolecular hydrogen bonding networks, and solid-state conformation of flexible


-amino acid derivatives.

Compound Profile & Structural Challenge

Target Analyte: this compound IUPAC Name: Benzyl N-[3-(methylamino)-3-oxopropyl]carbamate Chemical Formula:


Role:  A fundamental 

-peptide building block serving as a model for flexible backbone linkers in drug design.

The Characterization Challenge: Unlike rigid


-amino acids, this molecule possesses a flexible ethylene backbone (

) derived from

-alanine. In solution (NMR), this backbone undergoes rapid conformational averaging, often obscuring specific folding patterns (e.g., 14-helix vs. extended sheets) relevant to bioactivity.

Methodology Comparison: SC-XRD vs. Alternatives

The following table objectively compares the performance of structural confirmation methods for this specific class of flexible peptidomimetics.

FeatureSC-XRD (The Product) 1D/2D NMR (

)
HR-MS (ESI/TOF)
Primary Output 3D Atomic Coordinates (

)
Chemical Shift (

) & Coupling (

)
Mass-to-Charge Ratio (

)
Connectivity Unambiguous direct visualizationInferred via through-bond correlations (COSY/HMBC)Inferred from fragmentation patterns
Conformation Fixed/Precise (Solid State)Averaged/Dynamic (Solution State)N/A
Stereochemistry Absolute Configuration (if chiral)Relative (requires derivatization/NOE)N/A
Intermolecular Forces Directly maps H-bond networksInferred from concentration dependenceN/A
Sample Recovery Non-destructiveNon-destructiveDestructive

Expert Insight: While NMR confirms identity, SC-XRD alone confirms geometry. For Cbz-β-Ala-NHMe, SC-XRD reveals the critical intermolecular hydrogen bonding between the carbamate carbonyl and the amide proton, a feature often lost in solvated NMR data.

Experimental Protocol: SC-XRD Structure Confirmation

To replicate the structural confirmation of this compound, follow this self-validating workflow.

Phase 1: Crystallization (The Critical Step)

Objective: Obtain single crystals suitable for diffraction (


 mm).
  • Solvent System: Ethyl Acetate / Hexane (1:3 v/v).

  • Method: Slow Evaporation. Dissolve 20 mg of compound in minimal hot ethyl acetate (approx. 0.5 mL). Add hexane dropwise until persistent cloudiness appears. Add 1 drop of ethyl acetate to clear.

  • Incubation: Seal vial with parafilm, poke 3 small holes, and store at

    
     for 48-72 hours.
    
  • Harvesting: Select colorless, prismatic blocks. Mount on a glass fiber or MiTeGen loop using Paratone oil.

Phase 2: Data Collection & Refinement

Standard Operating Procedure for Small Molecule Organics:

  • Source:

    
     (
    
    
    
    ) or
    
    
    (
    
    
    ).
  • Temperature: 100 K (Cryostream) to reduce thermal motion (B-factors).

  • Strategy: Collect full sphere of data (redundancy

    
    ).
    
  • Refinement Target:

    
     (5%) and 
    
    
    
    .

Structural Insights & Visualization

Signaling Pathway: The Logic of Structure Solution

The following diagram illustrates the autonomous workflow for solving the structure, ensuring data integrity from crystal to CIF file.

G Sample Crude Cbz-beta-Ala-NHMe Cryst Crystallization (EtOAc/Hexane, 4°C) Sample->Cryst Purification Diffraction X-Ray Diffraction (Mo K-alpha, 100K) Cryst->Diffraction Mounting Phasing Phase Solution (Direct Methods/SHELXT) Diffraction->Phasing Bragg's Law Refinement Refinement (Least Squares/SHELXL) Phasing->Refinement Electron Density Map Validation CheckCIF Validation (IUCr Standards) Refinement->Validation R-factor < 5% Output Final Structure (CIF File) Validation->Output Publish

Caption: Logical workflow for SC-XRD structure solution, moving from crude sample to validated crystallographic model.

Intermolecular Interactions: The "Beta-Sheet" Mimicry

In the solid state, Cbz-β-Ala-NHMe typically adopts an extended conformation stabilized by intermolecular hydrogen bonds, mimicking the


-sheet secondary structure of proteins.

H cluster_0 Molecule A cluster_1 Molecule B (Neighbor) NH_Carbamate N-H (Carbamate) CO_Amide C=O (Amide) NH_Carbamate->CO_Amide 2.9 Å NH_Amide N-H (Amide) CO_Carbamate C=O (Carbamate) NH_Amide->CO_Carbamate 3.0 Å

Caption: Schematic of the intermolecular hydrogen bonding network typically observed in crystalline Cbz-beta-alanine derivatives.

Representative Data Analysis

When evaluating the SC-XRD data for this compound, the following parameters indicate a successful high-quality structure solution. Use this table to benchmark your experimental results.

ParameterAcceptable RangeStructural Significance
Space Group

or

Common for achiral organic amides; indicates centrosymmetric packing.
R-Factor (

)

(5%)
Measures agreement between observed and calculated electron density.
Bond Length (C-N)

Confirms partial double bond character of the amide/carbamate linkage.
Torsion Angle (

)

Confirms trans-amide conformation (critical for bioactivity).
Goodness of Fit (GoF)

Indicates correct weighting of experimental errors.

Data Interpretation: A successful solve will show the benzyl ring clearly defined with high thermal stability, while the ethylene backbone (


) may show slightly higher thermal ellipsoids due to flexibility. The methylamide  terminus should be clearly resolved, confirming the "methylamino" substitution.

References

  • PubChem. (2025).[1] Benzyl carbamate (Compound Summary). National Library of Medicine. [Link]

  • Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2025). CSD-Core: The world’s repository of small molecule crystal structures.[Link]

Sources

Safety Operating Guide

Operational Guide for the Safe Disposal of Benzyl (3-(methylamino)-3-oxopropyl)carbamate and Related Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Benzyl (3-(methylamino)-3-oxopropyl)carbamate. The procedures outlined are grounded in established laboratory safety principles and federal regulations. Adherence to this protocol is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within your research and development operations.

Hazard Assessment & Chemical Profile: The Rationale for Caution

This compound belongs to the carbamate family of organic compounds. As a class, carbamates are subject to stringent regulatory oversight due to their potential toxicity. The U.S. Environmental Protection Agency (EPA) regulates many carbamate-related wastes as hazardous under the Resource Conservation and Recovery Act (RCRA).[1] This classification is primarily due to their widespread use and potential risks as pesticides, herbicides, and fungicides, necessitating that they are adequately treated before land disposal to minimize risks to human health and the environment.[1]

While a specific, detailed toxicological profile for this compound is not widely published, the precautionary principle dictates that it be handled with the same level of care as other potentially hazardous carbamates. The disposal plan must, therefore, be conservative and align with federal and local hazardous waste regulations.[2][3]

Table 1: Key Safety and Handling Information

ParameterGuidelineRationale & Citations
Hazard Classification Hazardous Waste. Treat as toxic.Carbamate wastes are regulated as hazardous by the EPA under RCRA due to toxicity.[1]
Primary Route(s) of Exposure Inhalation, Skin Contact, Ingestion.General hazard for similar chemical structures. Avoid breathing dust or vapors.[4][5]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles (conforming to EN166/NIOSH standards), lab coat.Standard practice for handling potentially hazardous chemicals to prevent skin and eye contact.[4][6]
Chemical Incompatibilities Strong oxidizing agents, Strong acids.Contact can lead to hazardous or violent reactions.[4]
Prohibited Disposal Methods DO NOT dispose of down the sink or in general waste.Drain disposal of hazardous chemicals is prohibited by EPA and local regulations.[2][7]

The Core Disposal Protocol: A Step-by-Step Workflow

Improper management of hazardous waste can lead to significant penalties, with EPA violations potentially costing tens of thousands of dollars per violation, per day.[7] The following protocol ensures a compliant and safe disposal pathway from point of generation to final pickup.

Step 1: Immediate Waste Segregation At the point of generation (e.g., in the fume hood, on the lab bench), immediately segregate waste containing this compound from all other waste streams. This includes:

  • Pure/Unused Compound: The original solid chemical.

  • Solutions: Any liquid solutions containing the dissolved compound.

  • Contaminated Labware: Items such as pipette tips, contaminated gloves, weigh boats, and absorbent paper.

Causality: Segregation is the foundational step in proper waste management. It prevents unintentional and dangerous chemical reactions between incompatible waste types and ensures that the final disposal method is appropriate for the chemical's hazard profile.[8]

Step 2: Proper Containerization Select a waste container that is chemically compatible with the carbamate waste.

  • For Solids & Contaminated Labware: Use a designated, leak-proof solid waste container, typically a plastic pail or a sturdy, lined cardboard box specifically for chemical waste.

  • For Liquid Solutions: Use a sealable, leak-proof plastic or glass bottle. Do not use metal containers for any acidic or basic waste solutions. [3]

Ensure the container is in good condition with a tightly sealing lid. Keep the container closed at all times except when actively adding waste.[2][7] This minimizes the release of vapors and prevents spills. Do not fill liquid containers beyond 90% capacity to allow for expansion and prevent splashing.[3]

Step 3: Accurate and Compliant Labeling Proper labeling is a critical, non-negotiable step required by law.[7] Your institution's Environmental Health & Safety (EH&S) department will provide official hazardous waste labels. The label must include:

  • The words "Hazardous Waste."

  • The full, unabbreviated chemical name: "this compound." List all other components of the waste, including solvents and their approximate percentages.

  • The specific hazard characteristics (e.g., "Toxic").

  • The date upon which waste was first added to the container (the "accumulation start date").

Causality: Accurate labeling ensures that anyone handling the container—from lab personnel to waste technicians—is aware of its contents and associated dangers, preventing accidents and ensuring it is routed to the correct disposal facility.[8]

Step 4: Safe Accumulation in a Satellite Accumulation Area (SAA) Store the labeled waste container in a designated SAA. This area must be:

  • At or near the point of waste generation.[7]

  • Under the direct control of laboratory personnel.[3]

  • Clearly marked with signage indicating "Hazardous Waste."[3]

  • Equipped with secondary containment (e.g., a spill tray) to contain any potential leaks.

Federal regulations limit the amount of waste that can be stored in an SAA to a maximum of 55 gallons of hazardous waste.[7] Once this limit is reached, the waste must be moved from the lab within three calendar days.[7]

Step 5: Arranging for Final Disposal Once your waste container is full or you have no further need to accumulate this specific waste stream, contact your institution's EH&S or equivalent safety department to schedule a waste pickup.[7] Do not attempt to transport or dispose of the chemical waste yourself. EH&S professionals are trained to handle, transport, and consolidate waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Decontamination and Spill Management

  • Routine Decontamination: Surfaces and equipment contaminated with this compound should be decontaminated using an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water. All cleaning materials (wipes, absorbent pads) must be disposed of as hazardous solid waste as described in Section 2.

  • Spill Response:

    • Alert Personnel: Immediately notify others in the area.

    • Isolate the Area: Secure the location of the spill.

    • Don PPE: Wear, at minimum, a lab coat, double nitrile gloves, and safety goggles.

    • Containment: For small spills, cover with a compatible absorbent material (e.g., vermiculite or a chemical spill pad).

    • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

    • Decontaminate: Clean the spill area as described above.

    • Report: Report the spill to your laboratory supervisor and EH&S department.

Visual Workflow and Summary

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste in a laboratory setting.

G cluster_0 start Waste Generated (this compound) decision1 Waste Type? start->decision1 process_solid Select Lined Solid Waste Container decision1->process_solid Solid / Contaminated PPE process_liquid Select Compatible Liquid Waste Bottle decision1->process_liquid Liquid Solution process_label Affix & Complete Hazardous Waste Label process_solid->process_label process_liquid->process_label process_store Store in Designated SAA with Secondary Containment process_label->process_store decision2 Container Full or Waste Stream Complete? process_store->decision2 end_point Contact EH&S for Waste Pickup decision2->end_point Yes continue_accumulation Continue Safe Accumulation decision2->continue_accumulation No

Caption: Decision workflow for proper segregation and disposal of carbamate waste.

Table 2: Disposal Protocol Summary - Do's and Don'ts

DoDon't
Segregate carbamate waste at the source.Do not mix with incompatible waste streams.
Use properly labeled, sealed, and compatible containers.[3]Do not pour any amount down the drain.[2]
Store waste in a designated Satellite Accumulation Area.[7]Do not allow waste to accumulate for more than 12 months.[7]
Wear appropriate PPE when handling the chemical and its waste.Do not overfill liquid waste containers (>90% full).[3]
Contact your EH&S department for all waste pickups.[7]Do not dispose of in regular trash or biohazard bags.[2]

References

  • University of Nevada, Reno. (n.d.). Chapter 20: Chemical Waste Management.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • U.S. Environmental Protection Agency. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes.
  • U.S. Environmental Protection Agency. (2011, August 12). EPA Issues Rule on Carbamate Wastes.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Benzyl carbamate.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). Benzyl carbamate. PubChem Compound Database.
  • TCI Chemicals. (n.d.). Benzyl (3-Oxopropyl)carbamate.
  • U.S. Environmental Protection Agency. (n.d.). Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions.
  • Thermo Fisher Scientific. (2009, June 12). SAFETY DATA SHEET - Benzenemethanamine.
  • ECHEMI. (n.d.). BENZYL (3-BROMO-2-OXOPROPYL)CARBAMATE.
  • BLD Pharm. (n.d.). BENZYL 3-OXOCYCLOBUTYLCARBAMATE SDS.

Sources

×

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.